4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHDMLNECTTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509648 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-51-2 | |
| Record name | 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile scaffold in the design of kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and immunology. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of this compound, offering valuable insights for researchers and drug development professionals. The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of adenosine triphosphate (ATP), enabling molecules that contain this scaffold to mimic hinge region binding interactions in the active sites of kinases[1].
Chemical and Physical Properties
The basic physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 30129-51-2 | [2] |
| Molecular Formula | C₅H₃BrN₄ | [2] |
| Molecular Weight | 199.01 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | >350 °C (for the related 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) | [3] |
| Solubility | Generally, pyrazolo[3,4-d]pyrimidines exhibit poor aqueous solubility but are soluble in organic solvents like DMF and DMSO. | [4] |
Synthesis and Spectroscopic Analysis
The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the pyrazolopyrimidine core followed by a bromination step.
Experimental Protocol: Synthesis via Bromination
Materials:
-
1H-pyrazolo[3,4-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-pyrazolo[3,4-d]pyrimidine in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
A similar procedure for the iodination of 1H-pyrazolo[3,4-d]pyrimidin-4-amine using N-iodosuccinimide in DMF at 60 °C has been reported, suggesting that halogenation at the pyrazole ring is a feasible synthetic strategy[5].
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy: While specific spectral data for this compound is not widely published, related pyrazolo[3,4-d]pyrimidine derivatives have been characterized by ¹H and ¹³C NMR spectroscopy[6][7]. The proton and carbon chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aromaticity of the fused ring system.
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of pyrimidine derivatives typically shows the molecular ion peak, along with characteristic fragmentation patterns involving the loss of small molecules and cleavage of the heterocyclic rings[8]. The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Infrared (IR) Spectroscopy: The FT-IR spectrum of pyrazolo[3,4-d]pyrimidine derivatives displays characteristic absorption bands. For instance, the IR spectrum of a related compound, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, shows stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to NH₂ and NH groups, respectively[9]. The IR spectrum of this compound would exhibit characteristic peaks for N-H stretching and aromatic C-H and C=N vibrations.
Biological Activity and Signaling Pathways
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors due to its structural similarity to adenine, enabling it to compete with ATP for binding to the kinase active site[1].
Mechanism of Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of several protein kinases, including Src family kinases and Epidermal Growth Factor Receptor (EGFR). The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase domain, which is a critical interaction for potent inhibition[10]. The bromine atom at the 4-position can be strategically utilized to explore specific hydrophobic pockets within the active site, potentially enhancing selectivity and potency.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and angiogenesis. Its aberrant activation is implicated in various cancers[11]. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied as Src inhibitors[11][12]. The general mechanism involves the pyrazolo[3,4-d]pyrimidine core binding to the ATP-binding pocket of the Src kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Caption: Src Kinase Signaling Pathway and Inhibition.
EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. The pyrazolo[3,4-d]pyrimidine scaffold serves as a basis for the design of potent EGFR inhibitors[9][13]. These inhibitors compete with ATP for the binding site in the intracellular kinase domain of EGFR, thus blocking the downstream signaling cascades that promote cell proliferation. Molecular docking studies have shown that the pyrazolo[3,4-d]pyrimidine core can form crucial hydrogen bonds with key residues like Met793 in the hinge region of the EGFR kinase domain[5].
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Protocol: In Vitro Kinase Assay
To evaluate the inhibitory activity of this compound against a specific kinase, an in vitro kinase assay can be performed.
Materials:
-
Recombinant human kinase (e.g., Src or EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. A detailed protocol for a luminescence-based kinase assay is provided by commercial kits like the Kinase-Glo Plus assay[14].
Caption: General Kinase Assay Workflow.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable building block in the design and synthesis of potent and selective kinase inhibitors. Its fundamental properties, including its chemical structure that mimics the adenine core of ATP, make it a privileged scaffold for targeting the ATP-binding site of various kinases. This technical guide has provided a comprehensive overview of its basic properties, synthetic considerations, spectroscopic characterization, and its role as an inhibitor of key signaling pathways implicated in cancer. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of novel therapeutic agents.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. article.sapub.org [article.sapub.org]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS number and structure
An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
Abstract
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutic agents.
Chemical Identity and Properties
This compound is a brominated derivative of pyrazolopyrimidine, a class of compounds known for a wide range of biological activities.[1] The pyrazolopyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple important enzyme targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 30129-51-2 | [2][3] |
| Molecular Formula | C₅H₃BrN₄ | [2][3] |
| Molecular Weight | 199.01 g/mol | [2] |
| MDL Number | MFCD11040189 | [2] |
| Purity (Typical) | ≥97% | [2] |
| Appearance | Off-white to light yellow powder | |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. Recommended storage at -20°C. | [4] |
Molecular Structure
The core of the molecule consists of a pyrazole ring fused to a pyrimidine ring. The bromine atom at the 4-position is a key feature, as it provides a reactive handle for further chemical modifications, typically through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries.
Caption: Chemical structure of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a topic of significant interest. A common synthetic route involves the bromination of a pyrazolopyrimidine precursor.
Caption: Simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocol: Synthesis of a Brominated Pyrazolopyrimidine Intermediate
This protocol describes the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate that can be further processed to obtain the target compound.[1]
-
Reactant Preparation: In a 250 mL three-neck flask, combine 6.8 g (50.0 mmol) of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and 16.9 g (75.0 mmol) of N-bromosuccinimide (NBS).
-
Solvent Addition: Add 60 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 100°C and maintain this temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture and filter the resulting precipitate to obtain the crude product.
-
Purification: Wash the crude product with ice-cold ethanol to yield the purified 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate can then undergo further reactions, such as a Sandmeyer-type reaction, to replace the amine group and yield this compound.
Applications in Research and Drug Development
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[1][5] The 4-bromo derivative is particularly valuable as it allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition
Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several important protein kinases.
-
EGFR Inhibitors: This scaffold has been used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like T790M that confer resistance to first-generation therapies in non-small cell lung cancer.[6] One study identified a derivative, compound 12b , which showed potent activity against both wild-type (IC₅₀ = 0.016 µM) and mutant EGFR (IC₅₀ = 0.236 µM).[6]
-
BRK/PTK6 Inhibitors: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6), a non-receptor tyrosine kinase implicated in the progression of triple-negative breast cancer. A lead compound, 51 , demonstrated an IC₅₀ of 3.37 nM and exhibited significant anti-migratory activity in cancer cell lines.[7]
-
Dual Src/Abl Inhibitors: The scaffold is effective for targeting both c-Src and c-Abl kinases.[5] These kinases are involved in various cancers, most notably Chronic Myeloid Leukemia (CML) where the Bcr-Abl fusion protein is the primary oncogenic driver.
-
CDK2 Inhibitors: Researchers have synthesized pyrazolo[3,4-d]pyrimidine derivatives that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Disruption of the cell cycle is a proven strategy in cancer therapy. One derivative showed a potent CDK2 IC₅₀ value of 0.057 µM.[8]
Anti-inflammatory Agents
The pyrazolo[4,3-d]pyrimidine isomer has been explored for its anti-inflammatory properties. Derivatives have shown the ability to inhibit the production of inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in macrophages, suggesting potential applications in treating conditions like acute lung injury.[9]
Conclusion
This compound is a high-value synthetic intermediate with a well-established role in the field of medicinal chemistry. Its versatile reactivity, coupled with the proven biological activity of the pyrazolopyrimidine core, makes it an indispensable tool for researchers and drug development professionals. The continued exploration of this scaffold is expected to yield novel therapeutic candidates for cancer and other diseases driven by aberrant kinase activity.
References
- 1. Page loading... [guidechem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Pyrazolo[3,4-d]pyrimidine_搜索_Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 90914-41-3|3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, most notably protein kinases. This technical guide delves into the discovery and history of a key intermediate in the synthesis of numerous pyrazolo[3,4-d]pyrimidine-based therapeutics: 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. We will explore its seminal synthesis, provide detailed experimental protocols for its preparation, present its physicochemical and spectroscopic data in a structured format, and illustrate its pivotal role as a versatile building block in the development of targeted therapies.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the pioneering work on the pyrazolo[3,4-d]pyrimidine ring system itself. This class of compounds, being isomers of the biologically crucial purine nucleus, garnered significant interest in the mid-20th century as potential antimetabolites for cancer chemotherapy.
The foundational synthesis of the 1H-pyrazolo[3,4-d]pyrimidine core was reported by Roland K. Robins in 1956 . His seminal paper in the Journal of the American Chemical Society laid the groundwork for the entire field, describing the synthesis of various derivatives, including the key precursor to our target molecule, 1H-pyrazolo[3,4-d]pyrimidin-4-one (also known as 4-hydroxypyrazolo[3,4-d]pyrimidine).[1][2][3][4]
While Robins' initial work focused on other derivatives, the path to this compound was paved. The most direct and historically significant method for its preparation is the bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-one . This reaction, explored in subsequent studies, provided a reliable means to introduce a reactive handle at the 4-position, opening the door for a multitude of chemical transformations and the synthesis of diverse compound libraries.
The 4-bromo derivative quickly became a valuable intermediate due to the reactivity of the C-Br bond, which is susceptible to nucleophilic substitution and cross-coupling reactions. This allows for the introduction of various side chains and functional groups, a critical aspect in the structure-activity relationship (SAR) studies that drive modern drug discovery. Its early use was primarily in the synthesis of 4-amino and 4-hydrazino derivatives, which were investigated for their potential as antimetabolites and enzyme inhibitors.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound is a two-stage process, beginning with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the bromine atom.
Synthesis of the Precursor: 1H-Pyrazolo[3,4-d]pyrimidin-4-one
The most common and historically relevant synthesis of the pyrazolo[3,4-d]pyrimidin-4-one ring system starts from simple acyclic precursors.
Experimental Workflow for 1H-Pyrazolo[3,4-d]pyrimidin-4-one Synthesis
References
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine. This structural mimicry allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. The strategic introduction of a bromine atom at the 4-position of this scaffold creates a versatile intermediate, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. This key building block opens a gateway to a vast chemical space through various substitution reactions, leading to the generation of diverse libraries of derivatives with a wide spectrum of biological activities. While the bromine-substituted final compounds themselves can exhibit activity, the 4-bromo group is more commonly utilized as a synthetic handle for further functionalization to explore structure-activity relationships (SAR).
This in-depth technical guide provides a comprehensive overview of the biological activities of derivatives originating from the this compound core. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. The information presented herein aims to facilitate a deeper understanding of this important class of compounds and to support ongoing and future drug discovery efforts.
Synthesis of the Core Scaffold and Derivatives
The synthetic versatility of the this compound core is a cornerstone of its utility in drug discovery. The core itself is typically synthesized from commercially available starting materials, and the bromine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions.
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine and Conversion to this compound
A common synthetic route involves the initial preparation of the analogous 4-chloro derivative, which can then be converted to the 4-bromo compound.
Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [1]
-
Step A: Synthesis of Ethyl 2-cyano-2-(phenylhydrazono)acetate. To a solution of ethyl cyanoacetate in ethanol, add a solution of phenylhydrazine. Stir the reaction mixture at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Step B: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Heat the product from Step A in formamide at 190°C for 8 hours. Cool the reaction mixture and pour it into water. Collect the precipitated product by filtration and wash with water.
-
Step C: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Reflux the product from Step B in an excess of formamide for an extended period. Cool the reaction mixture and collect the product by filtration.
-
Step D: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Reflux the product from Step C in phosphorus oxychloride (POCl₃) for 6 hours.[1] After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by column chromatography.
Note: The synthesis of the unsubstituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be achieved using a similar route starting with hydrazine instead of phenylhydrazine.
Conversion to this compound: The 4-chloro derivative can be converted to the 4-bromo analog using a halogen exchange reaction, for example, by treatment with a bromide source such as sodium bromide in a suitable solvent. Alternatively, direct bromination of the pyrazolo[3,4-d]pyrimidin-4-one precursor can be achieved using a brominating agent like phosphorus oxybromide (POBr₃).
General Workflow for Derivative Synthesis
The 4-bromo group is readily displaced by a variety of nucleophiles, enabling the synthesis of a wide array of derivatives.
Synthetic routes from the 4-bromo core.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various pyrazolo[3,4-d]pyrimidine derivatives. It is important to note that these derivatives are synthesized from the 4-bromo precursor, with the bromo group being replaced by other functionalities.
| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 12b | MDA-MB-468 | Breast Cancer | 3.343 ± 0.13 | [2] |
| T-47D | Breast Cancer | 4.792 ± 0.21 | [2] | |
| Compound 12b | A549 | Lung Cancer | 8.21 | [3] |
| HCT-116 | Colon Cancer | 19.56 | [3] | |
| Compound 1a | A549 | Lung Cancer | 2.24 | [4] |
| MCF-7 | Breast Cancer | 42.3 | [4] | |
| HepG2 | Liver Cancer | >50 | [4] | |
| PC-3 | Prostate Cancer | >50 | [4] | |
| Compound 1d | MCF-7 | Breast Cancer | 1.74 | [4] |
| Compound 7 | HT1080 | Fibrosarcoma | 17.50 | [5] |
| Hela | Cervical Cancer | 73.08 | [5] | |
| Caco-2 | Colorectal Cancer | 43.75 | [5] | |
| A549 | Lung Cancer | 68.75 | [5] | |
| Compound 14 | MCF-7 | Breast Cancer | 0.045 | [6] |
| HCT-116 | Colon Cancer | 0.006 | [6] | |
| HepG-2 | Liver Cancer | 0.048 | [6] | |
| Compound 15 | MCF-7 | Breast Cancer | 0.046 | [6] |
| HCT-116 | Colon Cancer | 0.007 | [6] | |
| HepG-2 | Liver Cancer | 0.048 | [6] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept constant and low (typically ≤ 0.5%). Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a suitable software.
Kinase Inhibitory Activity
The primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases. These compounds have shown potent activity against several key kinases implicated in cancer progression.
Quantitative Kinase Inhibitory Data
| Derivative | Kinase Target | IC₅₀ (µM) | Reference |
| Compound 12b | VEGFR-2 | 0.063 ± 0.003 | [2] |
| Compound 12b | EGFR (wild-type) | 0.016 | [3] |
| EGFR (T790M mutant) | 0.236 | [3] | |
| Compound 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | [6] |
| Compound 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | [6] |
| Compound 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | [6] |
Signaling Pathways and Experimental Protocols
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its dysregulation is a common feature in many cancers.
EGFR signaling pathway inhibition.
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP-Glo™ kinase assay to measure the activity of EGFR and the inhibitory effect of test compounds.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer with a constant percentage of DMSO. Prepare a solution of ATP and substrate in kinase buffer. Dilute the EGFR enzyme to the desired concentration in kinase buffer.
-
Kinase Reaction: In a white-walled multi-well plate, add the test compound dilutions. Add the EGFR enzyme to each well (except for "no enzyme" controls). Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Bromo-1H-pyrazolo[3,a]-pyrimidine scaffold is a cornerstone in the development of targeted cancer therapeutics. As a privileged heterocyclic structure, it serves as a versatile precursor for a multitude of potent and selective kinase inhibitors. This technical guide elucidates the fundamental mechanism of action of this compound class, focusing on its role as an ATP-competitive inhibitor of various oncogenic kinases. We will delve into the specific molecular interactions that drive its inhibitory activity, present quantitative data on the potency of its key derivatives, provide detailed experimental protocols for assessing its biological effects, and visualize the critical signaling pathways it modulates. This document is intended to be a comprehensive resource for researchers and drug development professionals working to leverage the therapeutic potential of the pyrazolo[3,4-d]pyrimidine core.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the catalytic site of a wide range of protein kinases.[1] The bromine atom at the 4-position of the 1H-pyrazolo[3,4-d]pyrimidine core is a key functional handle. It serves as a versatile synthetic intermediate, allowing for the introduction of various substituents through cross-coupling reactions to enhance potency, selectivity, and pharmacokinetic properties. While 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine itself is primarily utilized as a building block, its derivatives have demonstrated significant inhibitory activity against a host of clinically relevant kinases.
General Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based compounds is the competitive inhibition of ATP binding to the kinase domain of protein kinases. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction anchors the inhibitor in the active site, while substituents at various positions of the scaffold can form additional interactions with other regions of the ATP-binding pocket, conferring potency and selectivity for specific kinases.
Key Kinase Targets and Associated Signaling Pathways
Derivatives of this compound have shown potent inhibitory activity against a range of oncogenic kinases. Below, we detail some of the most significant targets and their associated signaling pathways.
Bcr-Abl
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of Bcr-Abl, including the notoriously drug-resistant T315I "gatekeeper" mutant.[2][3] Inhibition of Bcr-Abl blocks its downstream signaling pathways, leading to the induction of apoptosis in CML cells.
Breast Tumor Kinase (BRK/PTK6)
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a majority of breast cancers and is associated with poor patient outcomes.[4][5] Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been identified as potent and selective inhibitors of BRK, demonstrating anti-migratory and anti-invasive activity in triple-negative breast cancer cell lines.[4]
References
- 1. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide on Solubility and Stability for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility and stability of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines the known characteristics of this compound, details relevant experimental protocols for its analysis, and provides context for its application in drug discovery, particularly in the development of kinase inhibitors.
Core Concepts: Solubility and Stability Profile
This compound is a heterocyclic compound with the molecular formula C₅H₃BrN₄ and a molecular weight of approximately 199.01 g/mol . Its structure, featuring a pyrimidine ring fused to a pyrazole ring with a bromine substituent, is foundational for the development of a range of therapeutic agents, notably kinase inhibitors.
Solubility Characteristics
Qualitative Solubility Observations:
-
Aqueous Solvents: Expected to have low solubility in water and aqueous buffer systems.
-
Organic Solvents: Likely to exhibit higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for dissolving such compounds for in vitro screening. Solubility in alcohols like ethanol and methanol is expected to be moderate.
The poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives is a known challenge, and various medicinal chemistry strategies, such as the development of prodrugs, are employed to overcome this limitation.[1]
Stability Profile
Detailed experimental stability data for this compound, such as degradation kinetics under various stress conditions, is not extensively documented in the public domain. However, general knowledge of heterocyclic chemistry allows for predictions regarding its stability.
General Stability Considerations:
-
Hydrolytic Stability: The pyrimidine ring system is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur.
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the electron-rich pyrazole and pyrimidine rings.
-
Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. Stability at elevated temperatures would need to be determined experimentally.
-
Photostability: Aromatic heterocyclic compounds can be susceptible to photolytic degradation. It is advisable to store this compound protected from light.
Data Presentation
Due to the lack of specific quantitative data in the reviewed literature, a comprehensive data table for the solubility and stability of this compound cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined in the following section to determine these parameters for their specific applications.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Ensure the filtration apparatus does not adsorb the solute.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Stability Testing: Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water mixtures).
-
Stress Conditions: Expose the solutions to a variety of stress conditions in parallel with a control sample stored under normal conditions:
-
Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control should be run concurrently.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of the remaining parent compound and any major degradation products. The results are typically expressed as the percentage of degradation.
Signaling Pathway and Experimental Workflow Visualization
Derivatives of this compound are known to be inhibitors of various protein kinases, including Bcr-Abl, which is a key driver in Chronic Myeloid Leukemia (CML). Understanding the Bcr-Abl signaling pathway is therefore crucial for researchers working with this class of compounds.
Bcr-Abl Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the constitutively active Bcr-Abl tyrosine kinase.
Caption: Bcr-Abl Signaling Pathway
Experimental Workflow for Solubility and Stability Testing
The logical flow for determining the key physicochemical properties of this compound is outlined below.
Caption: Solubility & Stability Workflow
References
An In-depth Technical Guide on the Spectral Analysis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and other spectral data for the heterocyclic compound 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents predicted and comparative data based on structurally similar analogs. It also includes detailed, generalized experimental protocols for the key spectroscopic techniques used in the structural elucidation of such molecules.
Core Structure and Numbering
The structure of this compound is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. The bromine atom is substituted at the 4-position. The standard numbering convention for the pyrazolo[3,4-d]pyrimidine core is illustrated below.
Caption: Structure of this compound.
Predicted and Comparative Spectral Data
The following tables summarize the expected and comparative spectral data for this compound. These predictions are based on the analysis of related compounds such as 4-chloro-1H-pyrazolo[3,4-d]pyrimidine and other substituted pyrazolo[3,4-d]pyrimidines.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H3 | 8.0 - 8.5 | Singlet | - | The chemical shift is influenced by the electron-withdrawing pyrimidine ring. |
| H6 | 8.5 - 9.0 | Singlet | - | Expected to be the most downfield proton due to the influence of two adjacent nitrogen atoms. |
| NH (N1-H) | 13.0 - 14.0 | Broad Singlet | - | The chemical shift of the N-H proton is highly dependent on the solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | 130 - 135 | |
| C3a | 150 - 155 | Quartetnary carbon at the ring junction. |
| C4 | 145 - 150 | Carbon bearing the bromine atom; its chemical shift is significantly influenced by the halogen. |
| C6 | 150 - 155 | |
| C7a | 110 - 115 | Quartetnary carbon at the ring junction. |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 197/199 | Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). |
| [M-Br]⁺ | 118 | Fragment corresponding to the loss of the bromine atom. |
| [M-HCN]⁺ | 170/172 | Fragment resulting from the common loss of hydrogen cyanide from the pyrimidine ring. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Notes |
| 3100 - 3000 | C-H stretching | Aromatic C-H stretching vibrations. |
| 1620 - 1570 | C=N and C=C stretching | Characteristic stretching vibrations of the pyrazolo[3,4-d]pyrimidine ring system. |
| 1500 - 1400 | Ring stretching | Further skeletal vibrations of the fused rings. |
| 1100 - 1000 | C-Br stretching | Characteristic stretching vibration for the carbon-bromine bond. |
| 800 - 700 | C-H bending | Out-of-plane bending vibrations of the aromatic C-H bonds. |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of heterocyclic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
-
A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Chemical shifts are referenced to the deuterated solvent peaks.
Mass Spectrometry (MS)
1. Sample Preparation:
-
For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water.[1]
-
For Electron Impact (EI) ionization, a solid sample can be introduced directly via a solids probe, or a solution can be injected if coupled with a gas chromatograph (GC).[2]
2. Data Acquisition:
-
The analysis is performed on a mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
-
For ESI and APCI, the sample solution is infused into the ion source at a constant flow rate.
-
For EI, the sample is vaporized and then bombarded with a high-energy electron beam.[2]
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[3]
2. Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.
-
The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the described spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
This guide serves as a foundational resource for researchers and scientists engaged in the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives. While specific experimental data for this compound remains to be fully documented in the literature, the provided predictions, comparative data, and standardized protocols offer a robust framework for its analysis and for the characterization of related novel compounds in drug discovery and development.
References
An In-depth Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Bioisosteres and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine.[1] This core structure is a key component in numerous compounds developed as inhibitors of various protein kinases and other enzymes, demonstrating a wide range of therapeutic potential, particularly in oncology.[1][2] The 4-bromo substituted variant, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, serves as a versatile intermediate for the synthesis of diverse analogues, allowing for extensive structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, biological activities, and bioisosteric modifications of this compound and its derivatives.
The this compound Core: A Gateway to Diverse Analogues
The bromine atom at the C4 position of the pyrazolo[3,4-d]pyrimidine nucleus is a valuable synthetic handle. It readily undergoes nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and bioisosteric replacements. This chemical tractability allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.
For instance, the 4-bromo derivative has been instrumental in the development of potent inhibitors of the Bcr-Abl kinase, including the T315I mutant which is resistant to many established therapies.[3] Computational studies have underscored the significance of the bromine atom at the para position of the N1 side chain phenyl ring for effective interaction with the T315I mutant.[3]
Synthesis of the Pyrazolo[3,4-d]pyrimidine Scaffold
A common synthetic route to the pyrazolo[3,4-d]pyrimidine core starts from ethyl (ethoxymethylene)cyanoacetate, which is cyclized with a substituted hydrazine (e.g., phenylhydrazine) to form a 5-aminopyrazole derivative. Subsequent cyclization with formamide yields the pyrazolo[3,4-d]pyrimidinone. Chlorination, typically with phosphorus oxychloride (POCl3), affords the 4-chloro intermediate, a close analogue and common precursor to the 4-bromo derivative.[4] The 4-bromo analogue can be synthesized through similar routes, or by direct bromination of the pyrazolo[3,4-d]pyrimidinone.
Bioisosteric Replacements and Analogues
Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its biological activity, improve selectivity, reduce toxicity, or alter its pharmacokinetic profile. A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another, broadly similar, atom or group.[5]
In the context of this compound, the bromine atom can be replaced by various bioisosteres to modulate its properties.
4-Amino Analogues
The substitution of the 4-bromo group with an amino moiety leads to 4-aminopyrazolo[3,4-d]pyrimidines, a class of compounds extensively studied for their kinase inhibitory activities.[6] These compounds act as ATP-competitive inhibitors by mimicking the adenine structure.[6] For example, a 4-aminopyrazolo[3,4-d]pyrimidine-based dual inhibitor of IGF1R/Src has been developed as a novel anticancer agent.[6]
4-Oxy and 4-Thio Analogues
Analogues bearing an ether or thioether linkage at the C4 position have also shown significant biological activity. A notable example is a multikinase inhibitor that potently inhibits FLT3 and VEGFR2, which features a 4-phenoxy group.[7][8]
Structure-Activity Relationships and Biological Data
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature of the substituents at various positions of the heterocyclic core.
| Compound Class | Target(s) | Key Structural Features | Representative IC50/GI50 Values | Reference(s) |
| 4-Anilino-pyrazolo[3,4-d]pyrimidines | FLT3, VEGFR2 | Urea moiety on the aniline ring | IC50 (FLT3) = low nM range | [7][8] |
| 4-Bromo-N1-phenyl-pyrazolo[3,4-d]pyrimidines | Bcr-Abl (T315I) | 4-bromo substituent on the N1-phenyl ring | Submicromolar potency against T315I Bcr-Abl expressing cells | [3] |
| 4-Amino-pyrazolo[3,4-d]pyrimidines | IGF1R, Src | Various substituents on the 4-amino group | - | [6] |
| Pyrazolo[3,4-d]pyrimidines with piperazine acetamide linkage | Various cancer cell lines | 4-Br and 4-Cl analogues showed broad-spectrum activity | GI50 = 1.17 - 18.40 μM against NCI-60 panel | [9] |
| 4-Hydrazone derivatives | Various cancer cell lines | 2-hydroxybenzaldehyde hydrazone at C4 | IC50 = 0.326 - 4.31 μM on 57 different cell lines | [2] |
Experimental Protocols
General Procedure for the Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.29 mmol) in tetrahydrofuran (2.0 mL) is treated with ammonium hydroxide (2.0 mL). The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is concentrated under reduced pressure. The resulting solid is triturated with acetonitrile, filtered, and dried to afford 4-aminopyrazolo[3,4-d]pyrimidine.[6]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using enzymatic assays. For example, the activity of a multikinase inhibitor against FLT3 and VEGFR2 was determined using a kinase-Glo luminescent kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.
Cell Proliferation Assay
The antiproliferative activity of the compounds is assessed against various cancer cell lines. The SRB (sulforhodamine B) assay is a common method used for this purpose. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified duration. After incubation, the cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.
Signaling Pathways
Pyrazolo[3,4-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. For example, inhibitors of FLT3 and VEGFR2 can block downstream signaling cascades that are crucial for the progression of acute myeloid leukemia (AML) and angiogenesis, respectively.[7][8]
Conclusion
This compound and its analogues represent a highly versatile and promising class of compounds in drug discovery. The ability to readily modify the C4 position allows for the fine-tuning of their biological and pharmacokinetic properties. The extensive research into this scaffold has led to the identification of potent inhibitors of various kinases and other enzymes with significant therapeutic potential. Further exploration of bioisosteric replacements and novel synthetic methodologies will undoubtedly continue to yield new and improved drug candidates based on this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Navigating the Core of Kinase Inhibition: A Technical Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safety, handling, and experimental use of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic intermediate in the synthesis of potent kinase inhibitors. Given its structural similarity to adenine, this pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive inhibitors for oncology targets such as Epidermal Growth Factor Receptor (EGFR).
Section 1: Safety and Handling
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Danger[1][4] or Warning[2]
Pictograms:
![]()
![]()
Precautionary Measures and First Aid
| Precautionary Statement | Description | First Aid Measures |
| Prevention | ||
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| P264 | Wash skin thoroughly after handling.[2] | Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs: Get medical advice/attention.[1][2] |
| P270 | Do not eat, drink or smoke when using this product.[2] | Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[1][5] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2][6] |
| Storage | ||
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] | |
| P405 | Store locked up.[1][2] | |
| Disposal | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₄ | Inferred |
| Molecular Weight | 199.01 g/mol | [7] |
| Appearance | Solid (likely off-white to beige) | [1] (analogue) |
| Storage Temperature | 2-8°C or -20°C is recommended for long-term stability. | Inferred from supplier recommendations for similar compounds. |
Section 2: Experimental Protocols
The following protocols are representative of the use of this compound as a key intermediate in the synthesis of kinase inhibitors. These are provided for informational purposes and should be adapted and optimized for specific research applications.
General Handling and Weighing
Objective: To safely handle and accurately weigh the compound for experimental use.
Methodology:
-
Conduct all handling of the solid compound within a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
To avoid generating dust, use a micro-spatula for transferring the solid.
-
Weigh the desired amount of the compound on an analytical balance, preferably within the fume hood or in a designated weighing enclosure.
-
Clean any spills immediately using appropriate procedures and dispose of waste in a designated hazardous waste container.
-
After handling, thoroughly wash hands and any exposed skin.
Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine Derivative (Suzuki Coupling)
Objective: To illustrate a common synthetic application of this compound in a Suzuki cross-coupling reaction to introduce a substituent at the 4-position.
Methodology:
-
To a solution of this compound (1 equivalent) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) are added the desired boronic acid or boronate ester (1.1-1.5 equivalents) and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
The reaction vessel is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), is added to the reaction mixture.
-
The reaction is heated to a temperature ranging from 80°C to 110°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired substituted pyrazolo[3,4-d]pyrimidine derivative.
Section 3: Visualized Pathways and Workflows
Logical Workflow for Handling and Use
Caption: General laboratory workflow for the safe handling and use of the compound.
Inhibition of the EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a pyrazolo[3,4-d]pyrimidine-based inhibitor.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.es [fishersci.es]
- 4. 4-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1032943-43-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: An Essential Intermediate for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a key heterocyclic building block in the development of novel therapeutic agents. The pyrazolo[3,4-d]pyrimidine scaffold is a core structure in numerous compounds with a wide range of biological activities, including kinase inhibition for anti-cancer therapies. The bromo-substituent at the 4-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol).
Reaction Scheme
The synthesis of this compound is achieved through the bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol) using phosphorus oxybromide (POBr₃). This reaction converts the hydroxyl group at the 4-position into a bromo group.
Data Presentation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Solvent/Other |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-one | 136.11 | 1.0 | User-defined | - |
| Phosphorus Oxybromide (POBr₃) | 286.69 | 3.0 - 5.0 | Calculated | Acetonitrile (anhydrous) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.0 - 1.2 | Calculated | - |
Experimental Protocol
Materials and Equipment:
-
1H-Pyrazolo[3,4-d]pyrimidin-4-one (Allopurinol)
-
Phosphorus Oxybromide (POBr₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask to create a slurry. To this slurry, add N,N-diisopropylethylamine (DIPEA, 1.0-1.2 eq).
-
Bromination: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq) portion-wise to the stirred mixture. The addition of POBr₃ can be exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[3,4-d]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore, acting as a purine bioisostere, and is a core component of numerous therapeutic agents.[1][2] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[3][4][5]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry technique that utilizes microwave energy to heat reactants.[1] This method can significantly accelerate reaction rates and improve yields compared to traditional heating methods.[6][7][8] For the synthesis of pyrazolo[3,4-d]pyrimidines, MAOS has been successfully applied in various reaction types, including multicomponent reactions, which offer atom and step economy.[9][10]
Featured Protocol: Three-Component, One-Pot Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol details a practical and efficient one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from easily accessible starting materials. The reaction proceeds without a catalyst, and the product can often be isolated by simple filtration, highlighting the practicality of this method.[9][10]
Experimental Workflow Diagram
Caption: Workflow for the three-component microwave-assisted synthesis.
Materials and Equipment
-
Methyl 5-aminopyrazole-4-carboxylate derivatives
-
Primary amines (e.g., benzylamine, anilines)
-
Trimethyl orthoformate
-
Ethanol (EtOH)
-
Microwave reactor (e.g., Discover SP, CEM)
-
Standard laboratory glassware
-
Filtration apparatus
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
General Experimental Protocol
-
To a microwave reaction vessel, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol), the primary amine (1.2 mmol), trimethyl orthoformate (1.5 mmol), and ethanol (as solvent).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes.[10] The maximum microwave power can be set to 150 W.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is then collected by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate or methanol) to afford the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.[9]
-
Characterize the final product using NMR and mass spectrometry.[3][9]
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using the described microwave-assisted protocol.
| Entry | 5-Substituent (from Primary Amine) | 3-Substituent (from Pyrazole) | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzyl | Phenylamino | 4a | 83 | 238–240 |
| 2 | 4-Picolyl | 4-Chlorophenylamino | 4i | 70 | 242–244 |
| 3 | 4-Picolyl | 4-Bromophenylamino | 4j | 74 | 250–252 |
| 4 | Phenethyl | 4-Bromophenylamino | 4l | 76 | 250–252 |
Data extracted from a study by Dolzhenko et al.[9]
Signaling Pathway and Logical Relationships
The synthesis of the pyrazolo[3,4-d]pyrimidine core involves the formation of the pyrimidine ring onto the pyrazole scaffold. The following diagram illustrates the key bond formations in this process.
Caption: Logical relationship of reactants to product formation.
Alternative Microwave-Assisted Protocols
While the three-component reaction is highly efficient, other microwave-assisted methods for the synthesis of pyrazolo[3,4-d]pyrimidines have also been developed. These include:
-
Solvent-Free Synthesis: Some protocols utilize microwave irradiation under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste.[4][8]
-
Acid-Promoted Synthesis: The use of an acid catalyst in the reaction mixture can facilitate the synthesis of certain pyrazolopyrimidine derivatives, such as 6-amino-pyrazolopyrimidines.[7]
-
Cyclization of o-amino esters: Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be synthesized through the cyclization of an ortho-amino ester of a substituted pyrazole with various nitriles under microwave irradiation.[3]
These alternative methods provide researchers with a range of options to suit different starting materials and desired substitution patterns on the pyrazolo[3,4-d]pyrimidine core. The choice of method will depend on the specific target molecule and the availability of precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. d-nb.info [d-nb.info]
- 6. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a key building block. The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore found in numerous compounds developed as kinase inhibitors, making this synthetic route highly relevant for drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of medicinal chemistry, it is frequently employed to synthesize complex molecules by coupling aryl or heteroaryl halides with boronic acids or their esters. This compound is an important precursor for the synthesis of a variety of substituted pyrazolopyrimidines. These derivatives have shown significant potential as inhibitors of various protein kinases, such as BRK/PTK6, and are being investigated for their therapeutic potential in oncology.[1] The successful and efficient coupling of this substrate is therefore a critical step in the synthesis of these biologically active molecules.
This document outlines optimized reaction conditions, detailed experimental protocols, and presents data in a clear, tabular format to facilitate easy comparison and implementation in a laboratory setting.
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Caption: General Suzuki-Miyaura Coupling Reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Suzuki-Miyaura Catalytic Cycle.
Optimization of Reaction Conditions
The yield and purity of the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine product are highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of various conditions reported for the Suzuki coupling of similar brominated heterocyclic substrates.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 4:1 DMF:H₂O | 90 | 12 | Not specified | [1] |
| 2 | PdCl₂(dppf) (5) | Na₂CO₃ (2) | Dioxane | 110 | 12 | 17 | [2][3] |
| 3 | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 110 | 12 | 92 | [2] |
| 4 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | Good | [4] |
| 5 | Pd₂(dba)₃ (1.5) / Ligand (3) | KF (3) | Dioxane | 110 | 12 | 70-80 | [5] |
Recommended Experimental Protocols
Based on the literature, two primary protocols are recommended. Protocol A utilizes a conventional palladium catalyst, while Protocol B employs a more modern Buchwald-Hartwig type catalyst, which has been shown to be highly effective in challenging coupling reactions.
Protocol A: General Procedure using Pd(PPh₃)₄
This protocol is a standard method for Suzuki-Miyaura coupling and is often a good starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF) and Water (4:1 mixture)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed DMF and water solvent mixture (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.
Protocol B: Microwave-Assisted Suzuki Coupling using XPhosPdG2/XPhos
This protocol is recommended for achieving higher yields and shorter reaction times, especially when dealing with less reactive coupling partners or to minimize side reactions like debromination.[2][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Ethanol and Water (4:1 mixture)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine this compound (1 equivalent), the arylboronic acid (1.3 equivalents), potassium carbonate (2 equivalents), XPhosPdG2 (0.025 equivalents), and XPhos (0.05 equivalents).
-
Add the ethanol and water solvent mixture (4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110-135 °C for 30-60 minutes under microwave irradiation.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction as described in Protocol A (steps 8-10).
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the Suzuki coupling reaction.
Caption: General Experimental Workflow.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a different catalyst/ligand system (Protocol B is often more efficient), or ensuring that the reagents and solvents are anhydrous and properly degassed.
-
Debromination: The formation of the debrominated pyrazolo[3,4-d]pyrimidine is a common side reaction. Using a more active catalyst system like XPhosPdG2/XPhos can often minimize this side product by promoting the desired cross-coupling pathway.[2]
-
Incomplete Reaction: If the starting material is not fully consumed, increase the reaction time or temperature. Ensure that the catalyst has not deactivated.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of substituted pyrazolopyrimidines for further investigation in drug discovery and development programs.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Core
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] As a bioisostere of adenine, it serves as a core component in numerous kinase inhibitors and other biologically active molecules.[1][2] The functionalization of this core, particularly at the 4-position, is crucial for modulating the pharmacological properties of these compounds. The 4-bromo-1H-pyrazolo[3,4-d]pyrimidine is a key intermediate that allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries for drug development.
This document provides detailed application notes and experimental protocols for the most common and effective methods for the functionalization of the this compound core, including Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sonogashira cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Application Notes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing amines and other nucleophiles at the 4-position of the pyrazolo[3,4-d]pyrimidine core. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the bromide. This reaction is typically carried out by heating the this compound with an excess of the desired amine, either neat or in a suitable solvent. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate.[3][4] While many examples in the literature use the analogous 4-chloro derivative, the principles and conditions are readily applicable to the 4-bromo compound.[5][6]
Data Presentation
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonium Hydroxide | THF | 20-30 | 2 | 57 | [5] |
| 2 | Various Amines | EtOH | 90 | - | - | [7] |
| 3 | 4-Aminobenzoic acid | - | - | - | - | [6] |
Note: The table includes data for the analogous 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is expected to have similar reactivity.
Experimental Protocol
General Procedure for the Amination of this compound:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, THF, or DMF; 5-10 mL) in a sealed reaction vessel, add the desired amine (1.2-2.0 mmol).
-
If the amine is a salt, add a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.5 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.
Visualization
Caption: Workflow for Nucleophilic Aromatic Substitution.
Suzuki-Miyaura Cross-Coupling
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][9] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.[9][10] Microwave-assisted protocols can significantly reduce reaction times.[8]
Data Presentation
| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Aryl/Heteroaryl | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane | 70-80 | - | Good | [9] |
| 2 | p-Methoxyphenyl | PdCl2(PPh3)2 (5) | - | Na2CO3 | Dioxane | 110 | - | Low | [10] |
| 3 | Various Aryl | PdCl2(dppf) | dppf | Na2CO3 | Dioxane/H2O | 110 | 15 min (MW) | 67-89 | [11] |
| 4 | Various Aryl | Pd(PPh3)4 | - | K2CO3 | DMF/H2O | 90 | - | - | [7] |
Note: The table includes data from analogous bromo-substituted pyrazolopyrimidine systems, demonstrating the feasibility and general conditions for this reaction.
Experimental Protocol
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
In a microwave vial or Schlenk tube, combine this compound (1.0 mmol), the corresponding boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4; 2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF/water, or toluene; 5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 2-24 hours, or heat in a microwave reactor (e.g., 110-150 °C for 15-60 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazolo[3,4-d]pyrimidine.
Visualization
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Buchwald-Hartwig Amination
Application Notes
The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This method is particularly useful for coupling a wide variety of amines, including primary and secondary amines, with aryl halides.[12][13] The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of this reaction, allowing it to proceed under milder conditions and with a broader substrate scope.[14][15] For challenging substrates like this compound, the choice of ligand and base is paramount to achieving high yields.
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)2 (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 15 | 60 | [14] |
| 2 | Morpholine | Pd(dba)2 (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 15 | 67 | [14] |
| 3 | Morpholine | Pd(I) Dimer (0.5-1.0) | Biaryl Phosphine | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | [16] |
Note: This table presents data from the Buchwald-Hartwig amination of a protected 4-bromo-1H-pyrazole, which serves as a good model for the reactivity of the target pyrazolopyrimidine core.
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3 or a specific Buchwald precatalyst; 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos; 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu or K3PO4; 1.4-2.0 mmol).
-
Add the this compound (1.0 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the amine (1.2-1.5 mmol) followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane; 5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.
Visualization
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Cross-Coupling
Application Notes
The Sonogashira coupling is a reliable and efficient method for the synthesis of alkynyl-substituted pyrazolo[3,4-d]pyrimidines.[17] This reaction involves the coupling of a terminal alkyne with the this compound using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18][19] The resulting alkynyl group can serve as a versatile handle for further transformations, such as click chemistry, or can be an integral part of the final molecule's pharmacophore. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[18]
Data Presentation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trimethylsilylacetylene | Pd(OAc)2 (5) | - | Et3N | MeCN | 110 | - | Low | [20] |
| 2 | Various Alkynes | PdCl2(PPh3)2 (5) | CuI (10) | Et3N | Dioxane | 80 | 12 | Good | [11] |
| 3 | Terminal Alkyne | Pd(PPh3)4 | CuI | Amine | - | RT - 80 | - | - | [21] |
Note: The table includes data from analogous bromo-substituted pyrazolopyrimidine systems, which provide a strong basis for the successful application of this reaction.
Experimental Protocol
General Procedure for Sonogashira Cross-Coupling:
-
To a dry Schlenk tube, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl2(PPh3)2; 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane; 5-10 mL) followed by an amine base (e.g., triethylamine or diisopropylamine; 2.0-5.0 mmol).
-
Add the terminal alkyne (1.1-1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1H-pyrazolo[3,4-d]pyrimidine.
Visualization
Caption: Workflow for Sonogashira Cross-Coupling.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of numerous kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it an ideal starting point for designing potent and selective inhibitors.[2] The strategic placement of a bromine atom at the C4-position of this scaffold provides a versatile chemical handle for introducing a wide array of substituents through modern cross-coupling reactions. This versatility has been exploited to synthesize inhibitors targeting a diverse range of kinases implicated in cancer and other diseases, including Bruton's tyrosine kinase (BTK), Breast Tumor Kinase (BRK/PTK6), Protein Kinase D (PKD), Hematopoietic Progenitor Kinase 1 (HPK1), and Epidermal Growth Factor Receptor (EGFR).[3][4][5][6]
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine in kinase inhibitor discovery. Detailed protocols for key synthetic transformations and a summary of the biological activities of representative compounds are presented to facilitate the design and synthesis of novel kinase inhibitors.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the in vitro potency of various kinase inhibitors synthesized from this compound derivatives.
Table 1: Biochemical Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-based Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 17m | PKD1 | 17 | [4] |
| PKD2 | 35 | [4] | |
| PKD3 | 28 | [4] | |
| 3-IN-PP1 | PKD1 | 94 | [4] |
| PKD2 | 108 | [4] | |
| PKD3 | 99 | [4] | |
| Compound 51 | BRK/PTK6 | Low nanomolar | [3] |
| Compound 10n | HPK1 | 29.0 | [5] |
| Compound 12b | EGFRWT | 16 | [7] |
| EGFRT790M | 236 | [7] | |
| Compound 6c | DDR1 | 1.1 | [8] |
Table 2: Cellular Activity of Pyrazolo[3,4-d]pyrimidine-based Inhibitors
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| 3-IN-PP1 | PANC-1 | Anti-proliferative | Potent | [4] |
| Compound 12b | A549 | Anti-proliferative | 0.016 | [7] |
| HCT-116 | Anti-proliferative | - | [7] |
Experimental Protocols
The following protocols describe common synthetic transformations used to elaborate the this compound scaffold into diverse kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a this compound derivative with a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the C4-position.
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4) (0.05 - 0.1 equiv)
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, THF/water mixture)
Procedure:
-
To a reaction vessel, add the this compound derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of a this compound derivative. This reaction is crucial for introducing various amine functionalities at the C4-position, a common feature in many kinase inhibitors.
Materials:
-
This compound derivative (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (0.02 - 0.1 equiv)
-
Ligand (e.g., XPhos, BINAP) (0.04 - 0.2 equiv)
-
Base (e.g., Cs2CO3, K3PO4, NaOtBu) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the palladium catalyst and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the this compound derivative, the amine, and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the synthesis and application of this compound-based kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Caption: Inhibition of the EGFR signaling pathway.
Caption: Key structural elements for SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview and detailed protocols for the N-alkylation of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many biologically active compounds. The procedures outlined are based on established methodologies and offer guidance on achieving desired regioselectivity.
The N-alkylation of pyrazolo[3,4-d]pyrimidines is a critical synthetic step in the development of new therapeutic agents. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The position of the alkyl group on the pyrazole ring (N1 versus N2) can significantly influence the pharmacological properties of the resulting molecule. Therefore, controlling the regioselectivity of the alkylation reaction is of utmost importance.
Several factors, including the choice of base, solvent, and alkylating agent, can influence the outcome of the reaction. The following sections provide detailed experimental protocols and compiled data from various studies to guide researchers in achieving their desired N-alkylated pyrazolo[3,4-d]pyrimidine derivatives.
Data Presentation
The following tables summarize quantitative data from various studies on the N-alkylation of pyrazolo[3,4-d]pyrimidines, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: N-Alkylation of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Alkylating Agent | Solvent | Base | Temperature | Reaction Time | Product | Yield (%) |
| Methyl iodide | DMF | K₂CO₃ | Room Temp. | Not Specified | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Good |
| Propargyl bromide | DMF | K₂CO₃ | Room Temp. | Not Specified | 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Good |
| Phenacyl bromide | DMF | K₂CO₃ | Room Temp. | Not Specified | 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Good |
Data extracted from a study on the synthesis and antiproliferative activity of new pyrazolo[3,4-d]pyrimidine derivatives.[1][2]
Table 2: Solvent-Controlled Site-Selective N-Alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
| Alkylating Agent | Solvent | Base | N1/N2 Ratio |
| Iodomethane | THF | NaHMDS | 1/8 |
| Iodomethane | DMSO | NaHMDS | 4/1 |
This data highlights the critical role of the solvent in directing the regioselectivity of N-alkylation.[3][4] In less polar solvents like THF, N2-alkylation is favored, while more polar solvents like DMSO promote N1-alkylation.[3][4]
Experimental Protocols
Below are detailed methodologies for key experiments related to the N-alkylation of pyrazolo[3,4-d]pyrimidines.
Protocol 1: General Procedure for N-Alkylation in DMF
This protocol is adapted from the synthesis of N-alkylated 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives.[1][2]
Materials:
-
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent)
-
Alkylating agent (e.g., methyl iodide, propargyl bromide, phenacyl bromide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-alkylated pyrazolo[3,4-d]pyrimidine.
Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), and X-ray crystallography.[1][2]
Protocol 2: Solvent-Controlled N1/N2 Selective Alkylation
This protocol is based on the selective N-alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.[3][4]
Materials:
-
4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent)
-
Iodomethane (1.1 equivalents)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Procedure for N2-Selective Alkylation (in THF):
-
Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add NaHMDS dropwise and stir the mixture for 30 minutes at 0 °C.
-
Add iodomethane and allow the reaction to warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the N1 and N2 isomers.
Procedure for N1-Selective Alkylation (in DMSO):
-
Follow the same procedure as above, substituting anhydrous DMSO for anhydrous THF.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the N-alkylation of pyrazolo[3,4-d]pyrimidines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. Effective purification is critical to ensure the accuracy of biological and pharmacological studies.
Introduction to Purification Challenges
Synthetic routes to this compound derivatives can often result in a mixture of the desired product, unreacted starting materials, and various side products. The polarity and solubility of these compounds can vary significantly based on the substitutions on the pyrazolopyrimidine core, necessitating tailored purification strategies. Common impurities may include starting materials like 5-amino-1H-pyrazole-4-carbonitriles and reagents from subsequent chemical transformations.
Recommended Purification Techniques
The most effective and commonly employed techniques for the purification of this compound derivatives are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be utilized for achieving very high purity, particularly for analytical standards or late-stage drug development.
Data Summary of Purification Methods
The following table summarizes various purification methods reported in the literature for pyrazolo[3,4-d]pyrimidine derivatives, providing an overview of the conditions that can be adapted for 4-bromo substituted analogs.
| Compound Type | Purification Method | Adsorbent/Solvent System | Synthesis Yield (%) | Purity | Reference |
| 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Recrystallization | Ethanol | 83 | - | [1] |
| 4-Chloro-1-(2-chloro-2-phenylethyl)-6-alkyl/phenyl-1H-pyrazolo[3,4-d]pyrimidines | Column Chromatography | Florisil / Diethyl ether | - | - | |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives | Suzuki Cross-Coupling followed by purification | Not specified | - | - | [2] |
| This compound | Not specified | Not specified | - | 97% | [3] |
| N-aryl-pyrazolo[3,4-d]pyrimidin-4-amine | Recrystallization | Ethanol | 77 | - | [4] |
| 4-chloro-pyrazolo[3,4-d]pyrimidine derivative | Column Chromatography | Methanol | - | - | [4] |
| 1-(4-Chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | Not specified | Not specified | - | IC50 values reported | [5] |
| 4-(3-Chloro-4-hydroxy-5-methylphenyl)-3-methyl-1,4,5,7-tetrahydro -6H-pyrazolo[3,4-d]pyrimidine-6-thione | Microwave-assisted synthesis, purification not detailed | Not specified | 67 | - | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound derivatives using silica gel column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvent system (e.g., Ethyl acetate/Cyclohexane or Dichloromethane/Methanol)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of the solvent system.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, starting with a lower polarity (e.g., 10% Ethyl acetate in Cyclohexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
TLC Analysis: Spot each fraction on a TLC plate, develop the plate in the chosen solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound derivatives by recrystallization, which is effective for obtaining highly crystalline and pure material.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is a commonly used solvent for pyrazolopyrimidine derivatives.[1]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The desired compound should crystallize out. For better yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Signaling Pathways
This compound derivatives are known to act as inhibitors of various protein kinases due to their structural analogy to ATP. The following diagrams illustrate the signaling pathways commonly targeted by these compounds.
Experimental Workflow
The following diagram outlines a general workflow for the purification of this compound derivatives.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: Developing Anticancer Agents from 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for numerous anticancer agents.[1][2][3] This purine isostere effectively mimics the adenine ring of ATP, enabling it to bind to the hinge region of various kinase active sites, a key mechanism for many targeted cancer therapies.[4][5] Derivatives of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate, have been extensively explored for their potential to yield potent and selective inhibitors of various oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Breast Tumor Kinase (BRK/PTK6), and others, leading to the discovery of promising anticancer drug candidates.[1][6][7] This document provides a detailed overview of the application of this scaffold in anticancer drug development, including synthetic protocols, biological evaluation techniques, and data presentation.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[1] A significant strategy in modern oncology is the targeted inhibition of protein kinases, which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. The pyrazolo[3,4-d]pyrimidine core has emerged as a highly successful scaffold in the design of kinase inhibitors.[4][5] Its structural similarity to adenine allows for competitive binding to the ATP-binding site of kinases, thereby blocking their catalytic activity.[4] The versatility of the this compound intermediate allows for diverse chemical modifications, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from the this compound scaffold. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell growth or enzyme activity).
Table 1: Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 12b | A549 | Lung Carcinoma | 8.21 | [1] |
| HCT-116 | Colorectal Carcinoma | 19.56 | [1] | |
| 1a | A549 | Lung Carcinoma | 2.24 | [2] |
| MCF-7 | Breast Adenocarcinoma | 42.3 | [2] | |
| HepG2 | Hepatocellular Carcinoma | N/A | [2] | |
| PC-3 | Prostate Cancer | N/A | [2] | |
| 1d | MCF-7 | Breast Adenocarcinoma | 1.74 | [2] |
| VIIa | Various (57 cell lines) | Multiple | 0.326 - 4.31 | [8] |
| 10e | MCF-7 | Breast Adenocarcinoma | 11 | [9] |
| 7 | Caco-2 | Colorectal Adenocarcinoma | 43.75 | [10] |
| A549 | Lung Carcinoma | 17.50 | [10] | |
| HT1080 | Fibrosarcoma | 73.08 | [10] | |
| Hela | Cervical Cancer | 68.75 | [10] | |
| 12c | MOLT-4 | Acute Lymphoblastic Leukemia | 1.58 | [11] |
| 12d | MOLT-4 | Acute Lymphoblastic Leukemia | 2.0 | [11] |
| HL-60(TB) | Promyelocytic Leukemia | 2.63 | [11] | |
| 12j | MOLT-4 | Acute Lymphoblastic Leukemia | 1.82 | [11] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFR (wild type) | 0.016 | [1] |
| EGFR (T790M mutant) | 0.236 | [1] | |
| 38 | BRK/PTK6 | 0.153 | [6] |
| 51 | BRK/PTK6 | 0.00337 | [6] |
| SI306 | Src | Low µM range | [12] |
Experimental Protocols
General Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
This protocol outlines a general synthetic route starting from 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which can be derived from this compound.
Materials:
-
1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
N-iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Alkyl or aryl halides
-
Suzuki coupling reagents (e.g., boronic acids, palladium catalyst, base)
-
Appropriate solvents
Procedure:
-
Iodination: To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF, add N-iodosuccinimide. Heat the reaction mixture at 60°C until the starting material is consumed (monitored by TLC). After cooling, the product, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be isolated by precipitation and filtration.[6]
-
N-Alkylation/Arylation: The 3-iodo intermediate is then reacted with various alkyl or aryl halides in the presence of a suitable base (e.g., K2CO3, NaH) in a polar aprotic solvent like DMF to introduce substituents at the N1 position of the pyrazole ring.[6]
-
Suzuki Cross-Coupling: The resulting N-substituted 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is subjected to a Suzuki cross-coupling reaction with a variety of boronic acids. This reaction is typically carried out in a solvent mixture like DMF/water using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) at elevated temperatures (e.g., 90°C) to introduce diverse substituents at the C3 position.[6]
-
Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.
In Vitro Antiproliferative Activity (MTT Assay)
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Synthesized compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the compound at its IC50 concentration for a specified duration (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle and compare the treated samples to the untreated controls.[1] An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Synthesized compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at a desired concentration for a specific time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Visualizations
Logical Workflow for Anticancer Agent Development
Caption: Workflow for developing anticancer agents from this compound.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]
- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 12. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidine prodrugs. This class of compounds has garnered significant interest due to their potential as potent kinase inhibitors for therapeutic applications, particularly in oncology. The primary challenge with many pyrazolo[3,4-d]pyrimidine derivatives is their low aqueous solubility, which can hinder their bioavailability and clinical development. The prodrug approach is a successful strategy to overcome this limitation by temporarily modifying the parent drug to enhance its physicochemical properties.[1][2][3][4]
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that act as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[5][6] Their structural similarity to the adenine ring of ATP allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their activity.[7] Key kinase targets include Src, Abl, vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[6][7][8] Despite their promising biological activity, their poor water solubility often limits their therapeutic potential.[1][3]
This protocol details a one-pot, two-step synthetic procedure for creating O-alkyl carbamate prodrugs of pyrazolo[3,4-d]pyrimidines, a strategy shown to significantly improve aqueous solubility and pharmacokinetic profiles.[1][2][3]
Data Summary
The following tables summarize the quantitative data from representative studies on the synthesis and activity of pyrazolo[3,4-d]pyrimidine prodrugs.
Table 1: Synthesis Yields of Pyrazolo[3,4-d]pyrimidine Prodrugs
| Parent Drug | Prodrug | Modifying Group | Overall Yield (%) | Reference |
| Compound 1 | Prodrug 1a | N-methylpiperazino-ethoxycarbonyl | 25-85 | [2] |
| Compound 2 | Prodrug 2a | N-methylpiperazino-ethoxycarbonyl | 25-85 | [2] |
| Compound 3 | Prodrug 3a | N-methylpiperazino-ethoxycarbonyl | 25-85 | [2] |
| Compound 4 | Prodrug 4a | N-methylpiperazino-ethoxycarbonyl | 25-85 | [2] |
| P1 | P2 | Methyl | Good | [5][9] |
| P1 | P3 | Propargyl | Good | [5][9] |
| P1 | P4 | Phenacyl | Good | [5][9] |
Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | [6] |
| P1 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [5] |
| P2 | HCT 116, HepG2, MCF-7 | 22.7 - 40.75 | [5] |
| II-1 | HepG2 | 5.90 ± 0.05 | [8] |
| Sorafenib (control) | HepG2 | 9.05 ± 0.54 | [8] |
| 12b | MDA-MB-468 | 3.343 ± 0.13 | [10] |
| 12b | T-47D | 4.792 ± 0.21 | [10] |
| Staurosporine (control) | MDA-MB-468 | 6.358 ± 0.24 | [10] |
| Staurosporine (control) | T-47D | 4.849 ± 0.22 | [10] |
| 14 | MCF-7 | 0.045 | [11] |
| 14 | HCT-116 | 0.006 | [11] |
| 14 | HepG-2 | 0.048 | [11] |
| 15 | MCF-7 | 0.046 | [11] |
| 15 | HCT-116 | 0.007 | [11] |
| 15 | HepG-2 | 0.048 | [11] |
Experimental Protocols
General One-Pot, Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidine Prodrugs
This protocol is adapted from the work of Radi and colleagues and is a versatile method for synthesizing O-alkyl carbamate prodrugs of various pyrazolo[3,4-d]pyrimidine parent drugs.[2]
Materials:
-
Pyrazolo[3,4-d]pyrimidine parent drug
-
Triphosgene
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Appropriate alcohol (e.g., 2-(N-methylpiperazin-1-yl)ethanol)
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Formation of the Carbonyl-Chloride Intermediate
-
Dissolve the pyrazolo[3,4-d]pyrimidine parent drug in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add sodium bicarbonate (NaHCO₃) to the solution.
-
In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the pyrazolo[3,4-d]pyrimidine solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture containing the carbonyl-chloride intermediate is typically used directly in the next step without purification.[3]
Step 2: Displacement with Alcohol to Form the Carbamate Prodrug
-
In a separate flask, dissolve the desired alcohol (e.g., 2-(N-methylpiperazin-1-yl)ethanol) in anhydrous THF under an inert atmosphere.
-
Add sodium hydride (NaH) portion-wise to the alcohol solution at 0 °C to form the corresponding alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the solution of the carbonyl-chloride intermediate from Step 1 to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final prodrug.
Characterization: The synthesized prodrugs should be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) to assess purity.
Visualizations
Experimental Workflow
Caption: One-pot, two-step synthesis of pyrazolo[3,4-d]pyrimidine prodrugs.
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidines are known to inhibit multiple tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, representative signaling pathway targeted by these inhibitors.
Caption: Inhibition of key oncogenic signaling pathways by pyrazolo[3,4-d]pyrimidines.
References
- 1. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 6. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. Our aim is to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is my yield of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (the precursor to the bromo-derivative) consistently low?
Answer: Low yields of the pyrazolo[3,4-d]pyrimidin-4-one precursor can stem from several factors related to the cyclization reaction. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 5-amino-1H-pyrazole-4-carboxamide and urea used are of high purity. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Reaction Temperature and Time: The cyclization of 5-amino-1H-pyrazole-4-carboxamide with urea typically requires high temperatures (around 190°C) for an adequate duration (e.g., 2 hours).[1] Insufficient heating can result in incomplete reaction, while prolonged heating at excessively high temperatures may lead to decomposition.
-
Inefficient Work-up: The work-up procedure is critical for isolating the product. After the reaction, acidification to a pH of 4-5 is often necessary to precipitate the product.[1] Incomplete precipitation or losses during filtration and washing will reduce the isolated yield.
Question 2: I am observing a low conversion of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to the 4-chloro intermediate. What are the likely causes?
Answer: The chlorination of the pyrazolo[3,4-d]pyrimidin-4-one is a crucial step and incomplete conversion is a common hurdle. Consider the following:
-
Reagent Quality and Excess: Phosphorus oxychloride (POCl₃) is the standard reagent for this chlorination.[2][3][4] Ensure that the POCl₃ is fresh and has not been decomposed by moisture. Using a sufficient excess of POCl₃ is often necessary to drive the reaction to completion.
-
Reaction Conditions: The reaction typically requires refluxing at a high temperature (e.g., 110°C) for several hours (e.g., 4 hours).[1] Inadequate heating or reaction time will result in incomplete conversion.
-
Removal of HCl: The reaction generates HCl gas, which can inhibit the reaction if not effectively removed. Performing the reaction under a nitrogen atmosphere or with a setup that allows for the venting of HCl can be beneficial.
Question 3: My bromination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is resulting in a low yield of the desired 4-Bromo product. What can I do to improve this?
Answer: Low yields in the bromination step can be attributed to several factors, including reaction conditions and the nature of the starting material.
-
Choice of Brominating Agent: While direct bromination of the pyrimidine ring can be challenging, a common strategy involves the bromination of the pyrazole ring first, followed by conversion of the 4-hydroxy group. For the bromination of 4-hydroxypyrazolo[3,4-d]pyrimidines, elemental bromine in water is a reported method.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. For instance, heating on a boiling-water bath for 1.5-2 hours has been reported to be effective.
-
pH Control During Work-up: After the reaction, the product may need to be dissolved in a basic solution (e.g., 2N NaOH) and then re-precipitated by acidification with acetic acid to a pH of 6-7.[1] Careful control of the pH during this process is crucial for maximizing the recovery of the product.
-
Side Reactions: The pyrazole ring can also be susceptible to bromination. The formation of di- or tri-brominated species can reduce the yield of the desired mono-bromo product. Careful control of the stoichiometry of the brominating agent is important.
Question 4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
Answer: Purification of halogenated heterocyclic compounds can be challenging due to their often-low solubility and the presence of closely related impurities.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is often the most effective method for obtaining highly pure material. Experiment with a range of solvents of varying polarities.
-
Column Chromatography: Silica gel column chromatography can be an effective purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often required to separate the desired product from starting materials and byproducts.
-
Preparative HPLC: For obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice for such compounds.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common synthetic pathway involves a multi-step process:
-
Cyclization: Reaction of 5-amino-1H-pyrazole-4-carboxamide with urea at high temperature to form 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol.[1]
-
Chlorination: Treatment of the diol with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.[1]
-
Selective Reduction/Hydrolysis (if necessary): Depending on the desired final product, one of the chloro groups may be selectively removed or hydrolyzed.
-
Bromination: Introduction of the bromine atom, often by electrophilic substitution on the pyrazole ring or by converting a hydroxy group to a bromo group.
Q2: What are some common side products to watch out for during the synthesis?
A2: Potential side products include:
-
Over-bromination: Formation of di- or tri-brominated pyrazolo[3,4-d]pyrimidines.
-
Incomplete chlorination: Residual 4-hydroxy-pyrazolo[3,4-d]pyrimidine in the chlorination step.
-
Hydrolysis of the bromo-group: The 4-bromo substituent can be susceptible to hydrolysis back to the hydroxy group, especially under basic conditions or during prolonged work-up procedures.
-
N-alkylation or N-arylation: If the reaction conditions are not carefully controlled, the nitrogen atoms in the pyrazole or pyrimidine rings can be alkylated or arylated.
Q3: How can I monitor the progress of my reactions effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. Visualization under UV light (254 nm) is typically effective for these aromatic heterocyclic compounds.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Pyrazolo[3,4-d]pyrimidine Intermediates
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclization | 5-amino-1H-pyrazole-4-carboxylic acid amide | Urea | None | 190 | 2 | 75 | [1] |
| Chlorination | 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol | POCl₃ | None | 110 (reflux) | 4 | 66 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol [1]
-
Combine 5-amino-1H-pyrazole-4-carboxylic acid amide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) in a round-bottom flask.
-
Heat the mixture to 190°C for 2 hours.
-
Allow the reaction mixture to cool.
-
Add a 10% KOH solution (10 g of KOH in 90 mL of water).
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of 4-5.
-
Collect the resulting white solid by suction filtration.
-
Wash the solid with water and dry to obtain the product (4.5 g, 75% yield).
Protocol 2: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [1]
-
To 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (from the previous step), add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux at 110°C for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain a viscous oil.
-
Transfer the oil to a beaker and slowly add ice water with stirring.
-
Collect the resulting yellow solid by filtration.
-
Wash the solid with ice-water and dry to obtain the product (2.45 g, 66% yield).
Visualizations
References
- 1. clausiuspress.com [clausiuspress.com]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Brominated Pyrazolopyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions with brominated pyrazolopyrimidine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion of my brominated pyrazolopyrimidine starting material. What are the likely causes and how can I address this?
A1: Low or no conversion in Suzuki coupling with brominated pyrazolopyrimidines can often be attributed to several factors, primarily related to the catalyst system and reaction conditions.
-
Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms within the pyrazolopyrimidine ring system can coordinate to the palladium catalyst, leading to its deactivation and low product yields.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4][5] These ligands can shield the palladium center, preventing coordination with the nitrogen atoms of the heterocycle.[3] Using a pre-formed palladium precatalyst can also be beneficial.[1] A slow addition of the brominated pyrazolopyrimidine to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[1]
-
-
Inefficient Oxidative Addition: While the C-Br bond on an electron-deficient ring like pyrazolopyrimidine should facilitate oxidative addition, other factors can impede this crucial step.[2]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) source, it must be reduced in situ.
-
Poor Solubility: Pyrazolopyrimidines can have poor solubility in common organic solvents, which can hinder the reaction rate.[1]
Q2: My reaction is producing a significant amount of a debrominated pyrazolopyrimidine byproduct. What is causing this and how can I prevent it?
A2: The formation of a debrominated byproduct is a common side reaction, often a result of protodeboronation of the boronic acid coupling partner, followed by a competing reduction pathway.
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1] This is particularly problematic with electron-deficient heteroaryl boronic acids.[1]
-
Solution: Use more stable boronic esters, such as pinacol or MIDA esters, which are less susceptible to protodeboronation.[1][7] Running the reaction under anhydrous conditions can also minimize this side reaction.[1] The choice of a milder base, such as K₃PO₄ or Cs₂CO₃, can also be beneficial.[4][8]
-
-
Catalyst System: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.
Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]
-
Solution: It is crucial to thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
-
Pd(II) Mediated Homocoupling: This can occur if the Pd(0) species is not efficiently generated or maintained.
-
Solution: Adding a mild reducing agent to the reaction mixture can sometimes help.[1] Ensuring optimal conditions for the generation and stability of the Pd(0) catalyst is key.
-
Data Presentation: Optimization of Suzuki Coupling Conditions
The following tables summarize reaction conditions that have been successfully employed for the Suzuki coupling of brominated pyrazolopyrimidines and related nitrogen-containing heterocycles.
Table 1: Optimization of Suzuki Coupling for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [9]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane | 110 | 40 | 9 |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane | 110 | 40 | 17 |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane | 110 | 40 | 65 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | Dioxane | 110 | 40 | 67 |
Reaction performed with p-methoxyphenylboronic acid under microwave irradiation.
Table 2: General Starting Conditions for Suzuki Coupling of Heteroaryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF/Water (4:1) | 110 (Microwave) |
| PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2) | DMF | 80-100 |
These are general starting points and may require optimization for specific brominated pyrazolopyrimidine substrates.
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of Brominated Pyrazolopyrimidines [11]
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Brominated pyrazolopyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 2:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the brominated pyrazolopyrimidine, the boronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent mixture to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-40 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture can then be worked up by transferring it to a separatory funnel, extracting with an organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A flowchart for troubleshooting low yield in Suzuki coupling reactions.
Key Side Reactions in Suzuki Coupling of Brominated Pyrazolopyrimidines
Caption: Common side reactions in Suzuki coupling of brominated pyrazolopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Substituted Pyrazolo[3,4-d]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines, offering potential causes and solutions in a question-and-answer format.
Q1: I am getting a very low yield for my 4-substituted pyrazolo[3,4-d]pyrimidine synthesis. What are the possible reasons and how can I improve it?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For instance, in a Biginelli-like multicomponent cyclocondensation, refluxing for an extended period might be necessary.[1]
-
-
Suboptimal Catalyst: The catalyst used may not be efficient enough.
-
Poor Solvent Choice: The solvent may not be suitable for the reaction.
-
Solution: The choice of solvent is crucial. Ethanol is often used as a green and effective solvent.[3] For reactions involving phosphorus oxychloride (POCl₃), chloroform is a common choice.[4][5] Consider the solubility of your starting materials and the reaction temperature when selecting a solvent.
-
-
Degradation of Starting Materials or Product: The reactants or the final product might be sensitive to the reaction conditions.
-
Solution: If your compounds are heat-sensitive, consider running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer a way to reduce reaction times and potentially minimize degradation.[6]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize side reactions?
A2: The formation of byproducts is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Temperature fluctuations can lead to the formation of undesired products.
-
Solution: Maintain a stable and optimized reaction temperature. For some reactions, starting at a lower temperature and gradually increasing it might be beneficial.
-
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions.
-
Solution: Ensure the purity of your reactants and solvents before starting the reaction. Recrystallization or column chromatography of starting materials may be necessary.
-
-
Alternative Synthetic Route: The chosen synthetic pathway may be prone to side reactions.
-
Solution: Consider alternative synthetic strategies. For example, a one-pot synthesis might reduce the number of steps and the potential for byproduct formation.[7]
-
Q3: The purification of my 4-substituted pyrazolo[3,4-d]pyrimidine is proving to be difficult. What purification techniques are most effective?
A3: Purification can be challenging due to the similar polarities of the product and byproducts.
-
Crystallization: This is often the most effective method for obtaining highly pure compounds.
-
Column Chromatography: If crystallization is not effective, column chromatography is a good alternative.
-
Solution: A careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical. A gradient elution might be necessary to separate closely related compounds.
-
-
Washing: Simple washing steps can sometimes remove a significant amount of impurities.
-
Solution: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be an effective initial purification step. For example, washing with a cold mixture of ethanol and water has been reported.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines?
A1: Common precursors include 5-aminopyrazoles, which can be reacted with various reagents to construct the pyrimidine ring.[7][8] For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be cyclized with formamide.[9] Another key intermediate is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which can be synthesized and subsequently substituted at the 4-position with various amines.[4][9]
Q2: What are the typical reaction conditions for introducing a substituent at the 4-position?
A2: The conditions for introducing a substituent at the 4-position largely depend on the nature of the starting material and the desired substituent. A common method involves the nucleophilic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine with an appropriate amine. This reaction is often carried out in a solvent like isopropanol or toluene at elevated temperatures.[4][9]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing these compounds?
A3: Yes, green chemistry approaches are being explored. The use of ethanol as a reaction solvent is considered a greener alternative to more hazardous solvents.[3] Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, reduced energy consumption, and often higher yields.[6]
Q4: How can I confirm the structure of my synthesized 4-substituted pyrazolo[3,4-d]pyrimidine?
A4: A combination of spectroscopic techniques is essential for structural confirmation. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the chemical structure and connectivity of atoms.[1][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.[1]
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-substituted Pyrazolo[3,4-d]pyrimidines
| Starting Material(s) | Reagent(s)/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide | - | - | 190 | 8 | - | [9] |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl₃ | - | 106 | 6 | - | [9] |
| 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 4-Aminobenzoic acid | - | Isopropanol | Reflux | 16-18 | - | [9] |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic aldehydes, Urea | HCl | Reflux | Reflux | - | - | [1] |
| Arylidene derivative, Thiourea | Sodium ethoxide | Ethanol | Reflux | 3 | 67 | [2] |
| 4-Chloro-1-[2-chloro-2-(4-halophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine, Benzylamine | - | Toluene | Room Temp | 48 | - | [4] |
Note: Yields are not always reported in the literature and can vary significantly based on the specific substrates used.
Experimental Protocols
General Procedure for the Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine:
This protocol is based on a common synthetic route described in the literature.[9]
-
Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Ethyl (ethoxymethylene)cyanoacetate is cyclized with phenylhydrazine in ethanol at 80°C for 4 hours.
-
Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: The product from Step 1 is further cyclized with formamide at 190°C for 8 hours.
-
Step 3: Chlorination: The pyrazolo[3,4-d]pyrimidinone from Step 2 is chlorinated using phosphorus oxychloride (POCl₃) at 106°C for 6 hours to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
General Procedure for the Substitution at the 4-Position:
This protocol illustrates a typical nucleophilic substitution reaction.[4][9]
-
To a solution of 4-chloro-1-substituted-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., isopropanol or toluene), add the desired amine.
-
The reaction mixture is then heated under reflux for a specified period (e.g., 16-48 hours), and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified, typically by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: General workflow for synthesis and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Bio...: Ingenta Connect [ingentaconnect.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with pyrazolo[3,4-d]pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-d]pyrimidine derivative shows poor solubility in aqueous buffers, affecting my in vitro assays. What are the initial steps I can take to improve its solubility?
A1: Low aqueous solubility is a known challenge for the pyrazolo[3,4-d]pyrimidine class of compounds, which can lead to unreliable in vitro results.[1] Here are some initial troubleshooting steps:
-
Co-solvents: While these molecules are often soluble in organic solvents like DMSO, using a minimal amount of a biocompatible co-solvent such as ethanol or propylene glycol in your aqueous buffer can be a simple and effective first step.[2]
-
pH Adjustment: For derivatives with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[3][4] For weakly acidic drugs, increasing the pH can enhance solubility, while for weakly basic drugs, a lower pH is generally more favorable.[4]
-
Micronization: Reducing the particle size of your compound through techniques like micronization increases the surface area available for dissolution, which can improve the dissolution rate.[2]
Q2: I'm considering more advanced methods to enhance the solubility of my lead compound for in vivo studies. What are the most promising strategies for pyrazolo[3,4-d]pyrimidine derivatives?
A2: For preclinical and clinical development, more robust solubilization strategies are often necessary. Key approaches for this class of compounds include:
-
Prodrug Synthesis: This is a well-established strategy to improve the physicochemical properties of drug candidates.[1] For pyrazolo[3,4-d]pyrimidines, creating a more water-soluble prodrug that metabolically converts to the active parent drug in vivo has proven successful.[1][5][6]
-
Formulation with Polymeric Carriers (Amorphous Solid Dispersions): Dispersing the drug in an inert, hydrophilic polymer can create a stabilized amorphous form with higher apparent water solubility.[7][8][9]
-
Nanosystem Encapsulation: Formulating the derivatives into nanosystems like liposomes or albumin-based nanoparticles can overcome poor water solubility and improve pharmacokinetic properties.[10][11]
Q3: How does structural modification of the pyrazolo[3,4-d]pyrimidine scaffold impact solubility?
A3: Strategic structural modifications can inherently improve aqueous solubility. One effective approach is the disruption of molecular planarity and symmetry. High planarity can lead to strong crystal packing, which in turn reduces solubility.[12] Introducing non-planar or asymmetrical groups can disrupt this packing, leading to a significant increase in solubility.[13]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays due to compound precipitation.
Problem: The pyrazolo[3,4-d]pyrimidine derivative precipitates out of the cell culture medium during the experiment, leading to variable and unreliable data.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in cell-based assays.
Issue: Low bioavailability in pharmacokinetic studies despite good in vitro activity.
Problem: The compound shows high potency in vitro but fails to achieve desired plasma concentrations in animal models, likely due to poor absorption resulting from low solubility.
Potential Solutions and Experimental Workflow:
-
Prodrug Approach: Synthesize a water-soluble prodrug of the active compound.
-
Nanosystem Formulation: Encapsulate the compound in liposomes or nanoparticles.
-
Solid Dispersion Formulation: Create a solid dispersion with a hydrophilic polymer.
Caption: Workflow for addressing low bioavailability of pyrazolo[3,4-d]pyrimidines.
Quantitative Data Summary
The following tables summarize the improvement in aqueous solubility achieved through various techniques for pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Solubility Enhancement via Prodrug Strategy
| Compound | Type | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Parent Drug 1 | Pyrazolo[3,4-d]pyrimidine | < 0.1 | - | [1] |
| Prodrug 7 | N-methylpiperazino carbamate of 1 | > 1000 | > 10,000 | [1] |
| Parent Drug 2 | Pyrazolo[3,4-d]pyrimidine | < 0.1 | - | [1] |
| Prodrug 8 | N-methylpiperazino carbamate of 2 | > 1000 | > 10,000 | [1] |
Table 2: Cytotoxicity of a Pyrazolo[3,4-d]pyrimidine (SI306) with and without Polymer Formulation in Glioblastoma Cell Lines
| Cell Line | Formulation | IC₅₀ (µM) | Reference |
| GIN8 | SI306 in 1% DMSO | 11.2 | [14] |
| SI306 with Polymer 1 | ~10 | [14] | |
| SI306 with Polymer 2 | ~12 | [14] | |
| GIN28 | SI306 in 1% DMSO | 7.7 | [14] |
| SI306 with Polymer 1 | ~8 | [14] | |
| SI306 with Polymer 2 | ~9 | [14] | |
| GCE28 | SI306 in 1% DMSO | 7.2 | [14] |
| SI306 with Polymer 1 | ~7 | [14] | |
| SI306 with Polymer 2 | ~8 | [14] |
This data indicates that formulating the inhibitor with polymers to increase aqueous solubility does not compromise its potency.[14]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation
This protocol is a generalized method for preparing solid dispersions for screening purposes.
-
Stock Solution Preparation: Prepare a stock solution of the pyrazolo[3,4-d]pyrimidine derivative in a suitable organic solvent (e.g., DMSO, methanol, or a mixture thereof).
-
Polymer Solution Preparation: Prepare stock solutions of various hydrophilic polymers (e.g., PVP, PVA, Soluplus®) in an appropriate solvent (often water or an alcohol).
-
Dispensing: Accurately dispense a specific volume of the drug stock solution into a receiving vessel (e.g., a well of a 96-well plate or a glass vial).
-
Polymer Addition: Add the polymer solution to the drug solution. The drug-to-polymer ratio can be varied to screen for the optimal composition (e.g., 1:9, 2:8 w/w).
-
Solvent Evaporation: Evaporate the solvent(s) under controlled conditions. This can be done at room temperature, under a stream of nitrogen, or in a vacuum oven at a temperature below the glass transition temperature of the polymer and the boiling point of the solvent.
-
Characterization:
-
Dissolution Testing: Reconstitute the dried solid dispersion in an aqueous buffer (e.g., PBS, pH 7.4) and measure the concentration of the dissolved drug over time using HPLC-UV.
-
Physical State Analysis: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Protocol 2: Synthesis of a Water-Soluble Carbamate Prodrug
This protocol outlines a general one-pot, two-step procedure for synthesizing carbamate-based prodrugs of pyrazolo[3,4-d]pyrimidines containing a secondary amine.[6]
-
Activation: Dissolve the parent pyrazolo[3,4-d]pyrimidine derivative in a suitable anhydrous solvent (e.g., dichloromethane). Add a base (e.g., sodium bicarbonate). Cool the mixture in an ice bath.
-
Slowly add a solution of an activating agent like triphosgene in the same solvent. This reaction generates a reactive carbonyl-chloride intermediate.[6]
-
Carbamate Formation: To the reaction mixture containing the intermediate, add the desired solubilizing alcohol (e.g., one containing a tertiary amine group like N-methylpiperazine ethanol).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up to remove unreacted reagents and byproducts, and purify the final prodrug using column chromatography or recrystallization.
-
Confirmation: Characterize the structure and purity of the resulting prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway
Pyrazolo[3,4-d]pyrimidines are frequently designed as kinase inhibitors.[15][16] For instance, many derivatives act as inhibitors of cytoplasmic tyrosine kinases like Src and Abl.[7] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.
Caption: Inhibition of Src/Abl kinase signaling by pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions regarding the stability and degradation of this compound and its derivatives.
Q1: What are the primary degradation pathways for pyrazolopyrimidine derivatives?
A: Pyrazolo[3,4-d]pyrimidine derivatives, like many heterocyclic compounds, are susceptible to degradation through several mechanisms. The most common pathways include hydrolysis, oxidation, and photolysis.[1] The specific degradation profile of a 4-bromo derivative will depend on the other substituents on the ring system and the precise experimental conditions.
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under acidic or basic conditions. The bromo-substituent itself can also be a target for nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxylated impurities.
-
Oxidation: The electron-rich pyrazolopyrimidine core can be sensitive to oxidative conditions.[1] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can lead to the formation of N-oxides or other oxidized species.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[1] Photolytic degradation pathways can be complex, involving radical mechanisms or rearrangements. It is crucial to handle these compounds in light-protected containers.
Caption: Potential degradation pathways for the core structure.
Q2: My compound appears to be degrading upon storage. What are the recommended storage conditions?
A: To ensure the long-term stability of this compound derivatives, proper storage is critical. Information from forced degradation studies helps establish optimal storage conditions.
-
Solid State: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. Storage at low temperatures (-20°C or -80°C) in a desiccated environment is highly recommended.
-
In Solution: Solutions are generally less stable than the solid material. If you must store solutions, use a non-aqueous, aprotic solvent (e.g., anhydrous DMSO or DMF). Prepare solutions fresh whenever possible. For short-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
Q3: I observe new, unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?
A: Distinguishing between synthesis-related impurities and degradation products is a common challenge. A systematic approach, often involving a forced degradation study, is the most reliable way to identify degradants.[1][2] This process helps develop a stability-indicating analytical method.[1]
The workflow below outlines the process to characterize the stability of your compound and identify potential degradants.
Caption: Workflow for a forced degradation study.
Q4: How can I improve the stability of my derivative in aqueous media for biological assays?
A: Poor aqueous solubility is often linked to poor stability in aqueous buffers and can hinder biological testing.[3] A prodrug strategy is a common and effective approach to overcome this.[3]
-
Prodrug Approach: This involves chemically modifying the molecule to attach a water-solubilizing group (e.g., a phosphate, an amino acid, or a polyethylene glycol chain). This group is designed to be cleaved in vivo or in vitro by enzymes (like phosphatases or esterases) to release the active parent drug. This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to improve their aqueous solubility and pharmacokinetic properties.[3]
Section 2: Key Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. The following protocols are generalized and should be optimized for your specific derivative.
Protocol 1: General Protocol for Forced Degradation Studies
This protocol outlines the typical stress conditions used to evaluate the intrinsic stability of a drug substance.[1]
-
Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% (v/v) hydrogen peroxide. Keep the sample at room temperature and protect it from light. Monitor over several hours.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in a temperature-controlled oven (e.g., 80°C). Separately, incubate a stock solution at a high temperature (e.g., 60°C). Analyze samples at various time points.
-
Photolytic Degradation: Expose a stock solution and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: General Protocol for a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.[4]
-
Column Selection: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid in the aqueous phase to improve peak shape).
-
Analyze a mixture of the unstressed and stressed samples (from the forced degradation study) to see if all peaks are well-resolved.
-
Adjust the gradient slope, initial/final organic solvent percentage, and flow rate to achieve a resolution of >1.5 between the parent peak and the closest eluting degradant peak.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire UV spectra of all peaks. Select a detection wavelength that provides a good response for both the parent compound and the major degradation products.
-
Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that the parent peak is pure in the presence of degradants (e.g., using peak purity analysis from the PDA detector).
Section 3: Illustrative Stability Data
The following table summarizes representative data from a forced degradation study on a hypothetical this compound derivative. The goal of such a study is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[2]
| Stress Condition | Parameters | Typical Degradation (%)* | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 12h | 12% | Debromination, ring opening |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 4h | 18% | 4-Hydroxy derivative, ring opening |
| Oxidation | 3% H₂O₂, RT, 24h | 15% | N-oxides |
| Thermal (Solid) | 80°C, 48h | < 2% | Minimal degradation |
| Thermal (Solution) | 60°C, 48h | 8% | Varies |
| Photolytic (Solution) | ICH Q1B conditions | 22% | Complex mixture of photoproducts |
*Note: These values are for illustrative purposes only and will vary significantly based on the specific molecular structure and experimental conditions.
Section 4: Troubleshooting Guide for Compound Instability
If you are consistently observing degradation, use the following flowchart to help diagnose the potential source of the issue.
Caption: Troubleshooting flowchart for unexpected degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Reactions
Welcome to the technical support center for synthetic methodologies involving pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing undesirable debromination side reactions during cross-coupling experiments.
Troubleshooting Guides
Issue: Significant Debromination Observed in Suzuki-Miyaura Coupling
Symptom: You are performing a Suzuki-Miyaura coupling on a bromo-pyrazolo[3,4-d]pyrimidine, and along with your desired coupled product, you observe a significant amount of the debrominated starting material or the corresponding protonated pyrazolo[3,4-d]pyrimidine.
Root Cause Analysis and Solutions:
Debromination in Suzuki-Miyaura reactions is a common side reaction, often promoted by the choice of catalyst, base, and reaction temperature. The mechanism is thought to involve the formation of a palladium-hydride species which can then react with the aryl bromide, leading to the replacement of the bromine atom with a hydrogen atom.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its corresponding ligand is critical. For electron-rich heterocyclic systems like pyrazolo[3,4-d]pyrimidines, bulky electron-rich phosphine ligands are often effective in promoting the desired cross-coupling over debromination.
-
Recommendation: A highly effective catalyst system to prevent debromination is the use of a preformed palladium catalyst with a biarylphosphine ligand, such as XPhos Pd G2 in combination with additional XPhos ligand.[1][2] This tandem catalyst system has been shown to completely suppress debromination in similar heterocyclic systems.[1][2]
-
-
Base Selection: The base plays a crucial role in the Suzuki-Miyaura reaction, but strong bases can also promote the formation of palladium-hydride species, leading to debromination.
-
Recommendation: If you are observing significant debromination with strong bases like sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH), consider switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). It has been demonstrated that the base is a key promoter of the debromination reaction.[1]
-
-
Reaction Temperature and Method: Higher temperatures can sometimes favor the debromination pathway.
-
Recommendation: Consider lowering the reaction temperature. Alternatively, employing microwave irradiation can be highly effective. Microwave heating can significantly reduce reaction times and, in some cases, completely eliminate the formation of the debrominated byproduct, even at elevated temperatures.[1]
-
Issue: Debromination During Buchwald-Hartwig Amination
Symptom: When attempting to perform a Buchwald-Hartwig amination on a bromo-pyrazolo[3,4-d]pyrimidine, you isolate the debrominated pyrazolo[3,4-d]pyrimidine as a major byproduct.
Root Cause Analysis and Solutions:
Similar to Suzuki-Miyaura coupling, debromination in Buchwald-Hartwig amination is often a result of side reactions involving palladium-hydride species. The choice of catalyst, ligand, and base are key factors to control. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[3]
Troubleshooting Steps:
-
Catalyst and Ligand System: The combination of the palladium source and the phosphine ligand is paramount for a successful and clean amination reaction.
-
Recommendation: Utilize a robust catalyst system known for its efficiency in coupling with aryl chlorides and bromides. A combination of a palladium(0) source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand such as XPhos or SPhos is often a good starting point.[4][5] Pre-catalysts can also offer more reliable results.
-
-
Choice of Base: Strong, non-nucleophilic bases are typically required for the deprotonation of the amine. However, excessively strong bases can contribute to debromination.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. If debromination is an issue, consider using a slightly milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher reaction temperatures.
-
-
Solvent and Temperature Optimization: The reaction solvent and temperature can influence the stability of the catalytic species and the rates of competing reaction pathways.
-
Recommendation: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard. If debromination persists, try lowering the reaction temperature and extending the reaction time.
-
Issue: Debromination in Sonogashira Coupling Reactions
Symptom: During a Sonogashira coupling of a bromo-pyrazolo[3,4-d]pyrimidine with a terminal alkyne, you observe the formation of the debrominated pyrazolo[3,4-d]pyrimidine.
Root Cause Analysis and Solutions:
Debromination in Sonogashira couplings is less common than in Suzuki or Buchwald-Hartwig reactions but can still occur, particularly with electron-rich heterocyclic halides. The mechanism can involve the formation of palladium-hydride species or direct reduction of the aryl bromide.
Troubleshooting Steps:
-
Catalyst System: The standard Sonogashira catalyst system consists of a palladium source and a copper(I) co-catalyst.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the alkyne and neutralize the generated HX.
-
Recommendation: Ensure the amine base is dry and of high purity. The choice of solvent (e.g., THF, DMF, or acetonitrile) can also be optimized.
-
-
Copper-Free Conditions: In some cases, the copper co-catalyst can contribute to side reactions.
-
Recommendation: Consider switching to a copper-free Sonogashira protocol. These reactions often employ a palladium catalyst with a suitable phosphine ligand and a stronger base.
-
Frequently Asked Questions (FAQs)
Q1: I am observing significant debromination in my Suzuki-Miyaura coupling of a bromo-pyrazolo[3,4-d]pyrimidine. What is the first and most impactful change I should make to my protocol?
A1: The most critical factor is often the catalyst system. Switching to a modern, well-defined palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand, such as XPhos Pd G2 in combination with additional XPhos ligand, has been shown to be highly effective in eliminating debromination in similar heterocyclic systems.[1][2] This should be the first parameter you optimize.
Q2: Can the position of the bromine atom on the pyrazolo[3,4-d]pyrimidine ring affect the likelihood of debromination?
A2: Yes, the electronic environment of the carbon-bromine bond can influence its reactivity. Bromine atoms at more electron-rich positions may be more susceptible to side reactions like debromination. While specific studies on the relative rates of debromination at different positions of the pyrazolo[3,4-d]pyrimidine core are not widely available, it is a factor to consider, and the general troubleshooting strategies outlined above should still be applicable.
Q3: Are there any general precautions I can take to minimize debromination in any palladium-catalyzed cross-coupling reaction with bromo-pyrazolo[3,4-d]pyrimidines?
A3: Yes, several general laboratory practices can help minimize side reactions:
-
Use High-Purity Reagents: Ensure your solvent and amine bases are anhydrous and your other reagents are of high purity. Water and other impurities can affect the catalytic cycle.
-
Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium(0) catalyst and lead to side reactions.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and provide more reproducible results than generating the active Pd(0) species in situ.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures, which can favor byproduct formation.
Data Summary
The following table summarizes the key reaction parameters for a successful Suzuki-Miyaura coupling of a bromo-pyrazolopyrimidine with minimal to no debromination, based on findings from a closely related pyrazolo[1,5-a]pyrimidine system.[1]
| Parameter | Condition for High Yield of Coupled Product | Condition Leading to Debromination |
| Catalyst | XPhos Pd G2 (2.5 mol%) + XPhos (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | Na₂CO₃ (2.0 equiv.) or KOH (2.0 equiv.) |
| Solvent | EtOH/H₂O (4:1) | Dioxane |
| Temperature | 135 °C (Microwave) | 110 °C (Conventional Heating) |
| Reaction Time | 40 min | 12 h |
| Yield (Coupled) | 91% | 9% |
| Yield (Debrominated) | 0% | 91% |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Pyrazolo[3,4-d]pyrimidine with Minimal Debromination (Adapted from a pyrazolo[1,5-a]pyrimidine protocol[1])
Reagents:
-
Bromo-pyrazolo[3,4-d]pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
XPhos Pd G2 (0.025 equiv.)
-
XPhos (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Ethanol/Water (4:1 mixture), degassed
Procedure:
-
To a microwave reaction vial, add the bromo-pyrazolo[3,4-d]pyrimidine, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add the degassed ethanol/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 135 °C and hold for 40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromo-Pyrazolo[3,4-d]pyrimidine (General Protocol)
Reagents:
-
Bromo-pyrazolo[3,4-d]pyrimidine (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv.)
-
XPhos (0.08 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add the bromo-pyrazolo[3,4-d]pyrimidine.
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add the anhydrous, degassed toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing debromination in pyrazolo[3,4-d]pyrimidine cross-coupling reactions.
Caption: Proposed mechanism for debromination as a side reaction in palladium-catalyzed cross-coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a]pyrimidin-5(4 H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine. The pyrazolo[3,4-d]pyrimidine core is a key structural motif in many biologically active compounds, making its functionalization a critical step in drug discovery and development. This guide is designed to address specific issues encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the electronic nature of the pyrazolo[3,4-d]pyrimidine ring system. The presence of multiple nitrogen atoms can lead to:
-
Catalyst Inhibition: The lone pairs on the pyrimidine and pyrazole nitrogens can coordinate to the palladium catalyst, leading to deactivation.
-
Substrate Reactivity: The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring can influence the oxidative addition step of the catalytic cycle.
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can reduce the yield of the desired product.
Q2: Which type of palladium catalyst is a good starting point for screening?
A2: For initial screening, a versatile palladium source like Pd(OAc)₂ or a pre-catalyst such as Pd₂(dba)₃ is often used in combination with a suitable phosphine ligand. For more challenging couplings, using well-defined pre-catalysts that incorporate a bulky, electron-rich phosphine ligand (e.g., XPhos-Pd-G3) can offer improved reactivity and stability.
Q3: How critical is the choice of ligand for these reactions?
A3: Ligand selection is paramount for successful cross-coupling with heteroaromatic substrates. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help mitigate catalyst inhibition by the nitrogen-containing substrate.
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for activating the amine in the Buchwald-Hartwig amination. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The optimal base is substrate and reaction dependent and often needs to be screened.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity or Inhibition | 1. Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) to protect the palladium center. 2. Consider using a pre-formed palladium(0) catalyst or a pre-catalyst to ensure the active catalytic species is present. 3. Increase the catalyst and ligand loading (e.g., from 2-5 mol% to 5-10 mol%). |
| Suboptimal Reaction Conditions | 1. Temperature: Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion. 2. Solvent: Screen different solvents. Aprotic polar solvents like DMF, dioxane, or toluene are commonly used. The addition of water can be beneficial in Suzuki reactions. 3. Base: The choice of base is critical. For Suzuki reactions, K₂CO₃ or K₃PO₄ are good starting points. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS may be necessary. |
| Poor Quality of Reagents | 1. Ensure the this compound starting material is pure. 2. For Suzuki reactions, verify the quality of the boronic acid or ester. 3. Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Strategy |
| Hydrodehalogenation (Debromination) | The rate of hydrodehalogenation is competitive with the desired cross-coupling. | 1. Lower the reaction temperature. 2. Use a less polar solvent. 3. Switch to a more active catalyst/ligand system to accelerate the cross-coupling reaction. |
| Homocoupling of Starting Material | This can be promoted by the presence of oxygen or high temperatures. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Maintain a positive pressure of an inert gas throughout the reaction. 3. Lower the reaction temperature if possible. |
| Protodeboronation (in Suzuki Reactions) | The boronic acid is unstable under the reaction conditions. | 1. Use the boronic acid as the limiting reagent or use a smaller excess. 2. Use anhydrous conditions. 3. Switch to a more stable boronic acid derivative, such as a pinacol ester. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for various cross-coupling reactions with this compound, based on literature for structurally similar N-heterocycles. Note: These are starting points, and optimization is likely required for this specific substrate.
Table 1: Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | Moderate to Good | [1] |
| Pd(OAc)₂ (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (MW) | Good to Excellent | [2] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | DMF | 100 | Moderate | [3] |
Table 2: Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100-120 | Moderate | General Protocol |
| Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMA | 140 | Moderate to Good | General Protocol |
Table 3: Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N or i-Pr₂NH (2-3) | THF or DMF | RT - 80 | Good | [4] |
| Pd(OAc)₂ (3) | XPhos (6) | Et₃N (2) | DMF | 100 | Good (Cu-free) |
Table 4: Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2-5) | XPhos or RuPhos (4-10) | NaOtBu or K₃PO₄ (1.5-2) | Toluene or Dioxane | 80-110 | Moderate to Good | [5] |
| Pd(OAc)₂ (2) | tBuDavePhos (4) | NaOtBu (1.4) | Toluene | 100 | Good | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture at 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst and condition selection.
Caption: Troubleshooting logic for common reaction issues.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable synthetic routes to this compound?
A1: There are two primary, scalable synthetic routes for the preparation of this compound.
-
Route 1: Bromination of a Pyrazolo[3,4-d]pyrimidin-4-one Precursor: This route involves the initial synthesis of a 1H-pyrazolo[3,4-d]pyrimidin-4-one intermediate, followed by a bromination step, typically using a reagent like phosphorus oxybromide (POBr₃).
-
Route 2: Sandmeyer Reaction of a 4-Amino-pyrazolo[3,4-d]pyrimidine Precursor: This alternative route begins with the synthesis of 4-amino-1H-pyrazolo[3,4-d]pyrimidine, which is then converted to the target bromo-compound via a Sandmeyer reaction.[1][2][3]
Q2: What are the key safety considerations when working with phosphorus oxybromide (POBr₃)?
A2: Phosphorus oxybromide is a hazardous chemical that requires strict safety protocols. Key considerations include:
-
Corrosivity: It causes severe skin burns and eye damage.[4][5]
-
Reactivity with Water: It reacts violently with water and moisture, releasing corrosive vapors.[4][5][6]
-
Handling: All manipulations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from water and oxidizing agents.[4]
Q3: How can I monitor the progress of the bromination and Sandmeyer reactions?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress, including the percentage of starting material, product, and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the desired product and identifying any side products.
Troubleshooting Guides
Route 1: Bromination of 1H-pyrazolo[3,4-d]pyrimidin-4-one
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Bromination | - Insufficient brominating agent (POBr₃)- Reaction temperature too low- Short reaction time- Poor quality of POBr₃ | - Increase the molar equivalents of POBr₃.- Gradually increase the reaction temperature, monitoring for side product formation.- Extend the reaction time.- Use freshly opened or properly stored POBr₃. |
| Formation of Side Products | - Reaction temperature too high- Presence of moisture | - Maintain the recommended reaction temperature.- Ensure all glassware and reagents are thoroughly dried before use. |
| Difficult Purification | - Residual POBr₃- Tarry byproducts | - Quench the reaction mixture carefully with ice-water and extract the product.- Perform a column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes). |
Route 2: Sandmeyer Reaction of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Diazonium Salt | - Temperature not maintained at 0-5 °C during diazotization- Impure sodium nitrite | - Ensure the reaction mixture is kept consistently cold.- Use a fresh, high-purity source of sodium nitrite. |
| Decomposition of Diazonium Salt | - Temperature too high- Premature addition of copper(I) bromide | - Maintain a low temperature throughout the diazotization and subsequent reaction.- Add the copper(I) bromide solution slowly to the cold diazonium salt solution. |
| Formation of Phenolic Impurities | - Reaction of the diazonium salt with water | - Use a non-aqueous solvent if possible.- Work quickly to minimize the time the diazonium salt is in an aqueous solution. |
Experimental Protocols
Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-one (Scalable Method)
This protocol is a general guideline and may require optimization for specific scales.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (10-15 volumes).
-
Reaction: Heat the mixture to 180-190 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate.
-
Purification: Filter the solid, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum.
| Parameter | Value |
| Starting Material | 5-amino-1H-pyrazole-4-carboxamide |
| Reagent | Formamide |
| Temperature | 180-190 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Bromination using Phosphorus Oxybromide (POBr₃)
Safety Note: This reaction should be performed in a well-ventilated fume hood by personnel trained in handling hazardous materials.
-
Reaction Setup: In a dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) and phosphorus oxybromide (3-5 equivalents).
-
Reaction: Heat the mixture to 140-150 °C for 4-6 hours. The mixture will become a molten slurry.
-
Work-up: Cool the reaction mixture to below 100 °C and carefully quench by slowly adding to crushed ice with vigorous stirring.
-
Purification: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until pH 7-8. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
| Parameter | Value |
| Starting Material | 1H-pyrazolo[3,4-d]pyrimidin-4-one |
| Reagent | Phosphorus Oxybromide (POBr₃) |
| Temperature | 140-150 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
Protocol 3: Sandmeyer Reaction of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
Diazotization:
-
In a reactor, dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
-
| Parameter | Value |
| Starting Material | 4-amino-1H-pyrazolo[3,4-d]pyrimidine |
| Reagents | NaNO₂, HBr, CuBr |
| Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 50-65% |
Visualizations
Caption: Synthetic routes for this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
A Comparative Guide to 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine and Other Privileged Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This guide provides an objective comparison of the 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine scaffold against other prominent kinase inhibitor scaffolds: quinazoline, indole, and pyrrolopyrimidine. The comparison is supported by experimental data to aid researchers in making informed decisions for their drug development programs.
Introduction to Kinase Inhibitor Scaffolds
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have emerged as a major therapeutic modality. The core scaffold of these inhibitors typically mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases and inhibit their activity.[1][2]
This compound: This scaffold is a purine isostere that has gained significant attention in medicinal chemistry.[1][2] Its structure allows for versatile substitutions at various positions, enabling the fine-tuning of inhibitor properties. The bromine atom at the 4-position serves as a convenient synthetic handle for introducing diverse functionalities. A notable example of a drug featuring this core is Ibrutinib, a highly successful Bruton's tyrosine kinase (BTK) inhibitor.[3]
Quinazoline: The quinazoline scaffold is another well-established purine mimic that has yielded several approved kinase inhibitors, including Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[4] Its rigid bicyclic structure provides a solid platform for developing potent and selective inhibitors.
Indole: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[5][6] In the context of kinase inhibition, indole derivatives have been developed to target a wide range of kinases, including VEGFR and CDK.[5][6]
Pyrrolopyrimidine: Structurally similar to the pyrazolo[3,4-d]pyrimidine scaffold, the pyrrolo[2,3-d]pyrimidine core is also a deaza-isostere of adenine.[7] This scaffold has been successfully employed in the development of inhibitors targeting various kinases, including EGFR and VEGFR.[7]
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following tables summarize key quantitative data for representative inhibitors from each scaffold class against common kinase targets. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Table 1: Comparison of IC50 Values for EGFR Inhibitors
| Scaffold | Compound Example | Target | IC50 (nM) | Cell Line/Assay Condition |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | Enzymatic Assay |
| Pyrazolo[3,4-d]pyrimidine | Compound 7d | EGFR | 180 | Enzymatic Assay |
| Quinazoline | Gefitinib | EGFR | 15 | MTT Assay (A431 cells) |
| Quinazoline | Erlotinib | EGFR | 2 | Biochemical Assay |
| Indole | (Not specified) | EGFR | (Data not directly comparable) | - |
| Pyrrolopyrimidine | PKI166 | EGFR | <10 | Enzymatic Assay |
Data sourced from multiple studies and may not be directly comparable.[8][9][10]
Table 2: Comparison of IC50 Values for VEGFR-2 Inhibitors
| Scaffold | Compound Example | Target | IC50 (nM) | Cell Line/Assay Condition |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b | VEGFR-2 | 63 | Enzymatic Assay |
| Pyrazolo[3,4-d]pyrimidine | Compound II-1 | VEGFR-2 | (IC50 vs HepG2 cells: 5900) | Cell-based Assay |
| Quinazoline | Vandetanib | VEGFR-2 | 40 | Enzymatic Assay |
| Indole | Sunitinib | VEGFR-2 | 35 | Enzymatic Assay |
| Pyrrolopyrimidine | (Not specified) | VEGFR-2 | (Data not directly comparable) | - |
Data sourced from multiple studies and may not be directly comparable.[11][12]
Table 3: Comparison of IC50 Values and Selectivity for BTK Inhibitors
| Scaffold | Compound | BTK IC50 (nM) | Selectivity Notes |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | 0.5 | Less selective, inhibits other kinases like EGFR, ITK, TEC. |
| Pyrazolo[3,4-d]pyrimidine | Zanubrutinib | <1 | More selective than Ibrutinib. |
| Pyrrolopyrimidine | Acalabrutinib | 3 | Highly selective, minimal off-target activity on EGFR, ITK. |
This table presents a more direct comparison as the data is often discussed in a comparative context in the literature.[7][13][14]
Table 4: Representative Pharmacokinetic Parameters
| Scaffold | Compound Example | Tmax (h) | Half-life (t1/2) (h) | Bioavailability (%) |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | 1-2 | 4-6 | ~2.9 (fasted) |
| Quinazoline | Gefitinib | 3-7 | ~48 | ~60 |
| Indole | Sunitinib | 6-12 | 40-60 | ~49-64 |
| Pyrrolopyrimidine | (Data not available) | - | - | - |
Pharmacokinetic parameters can be highly dependent on the specific compound and formulation.[4][15]
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental workflows used to evaluate inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General experimental workflow for kinase inhibitor evaluation.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment | VJHemOnc [vjhemonc.com]
- 4. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric analog of adenine, a fundamental component of ATP.[1][2] This structural similarity allows derivatives of this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, particularly kinases, leading to a wide array of biological activities. This guide provides a comparative overview of the biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their anticancer properties, supported by experimental data from recent studies.
Anticancer Activity: A Multi-Targeted Approach
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of enzymes crucial for cancer cell proliferation and survival. These include cyclin-dependent kinases (CDKs), receptor tyrosine kinases like EGFR, VEGFR, and FLT3, as well as other enzymes such as dihydrofolate reductase (DHFR) and protein kinase D (PKD).[3][4][5][6][7]
Comparative Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives
The in vitro cytotoxic activity of various pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below, providing a direct comparison of their potency.
| Compound/Derivative | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Series 1: Hydrazone Derivatives | ||||
| VIIa (2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone) | Antitumor | 57 different cell lines | 0.326 - 4.31 | [3] |
| Series 2: EGFR Inhibitors | ||||
| 12b | EGFRWT, EGFRT790M | A549 | 8.21 | [8] |
| 12b | EGFRWT, EGFRT790M | HCT-116 | 19.56 | [8] |
| Series 3: FLT3 and VEGFR2 Inhibitors | ||||
| 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) | Multikinase (FLT3, VEGFR2) | MV4-11 (AML) | Potent (in vivo) | [7][9] |
| Series 4: DHFR Inhibitors | ||||
| 7f (arginine conjugate) | DHFR | MCF-7 | Potent | [5] |
| 7e (glutamic acid conjugate) | DHFR | - | 1.83 | [5] |
| Series 5: General Anticancer Screening | ||||
| 10e (3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one) | Antitumor | MCF-7 | 11 | [10] |
| 5e | Antitumor | Hepatoma 7402 | 4.55 | [11] |
| 5e | Antitumor | Hepatoma 7221 | 6.28 | [11] |
| 15 (cyano pyrazole derivative) | Antitumor | NCI-60 panel | 1.18 - 8.44 | [12] |
| 16 (ethyl ester analogue) | Antitumor | NCI-60 panel | 0.018 - 9.98 | [12] |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to modulate specific signaling pathways. Two prominent examples are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of apoptosis.
EGFR Signaling Pathway Inhibition
Several pyrazolo[3,4-d]pyrimidine derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a critical role in the proliferation and survival of many cancer types.[1][8] By blocking the ATP-binding site of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to cell growth arrest.
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.
Induction of Apoptosis
Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, compound 7f, a DHFR inhibitor, was found to increase the expression of pro-apoptotic proteins like Bax and caspases while decreasing the expression of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[5] This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.
Caption: Induction of apoptosis by pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized experimental protocols. Below are methodologies for key assays cited in the referenced literature.
In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[5]
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivatives and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Kinase Inhibition Assay
Enzymatic assays are performed to determine the direct inhibitory effect of the compounds on specific kinases.
-
Assay Setup: The kinase, substrate, and ATP are combined in a buffer solution in a 96-well plate.
-
Compound Addition: The pyrazolo[3,4-d]pyrimidine derivatives are added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-response curve.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective inhibitors of various biological targets, particularly those implicated in cancer. The comparative data presented here highlight the significant potential of these derivatives as anticancer agents. Structure-activity relationship (SAR) studies have shown that substitutions at different positions of the pyrazolo[3,4-d]pyrimidine core can dramatically influence their potency and selectivity.[11][13] For instance, the introduction of an aniline moiety at the 4-position has been shown to enhance anticancer activity.[8] Future research will likely focus on optimizing these derivatives to improve their pharmacokinetic properties and in vivo efficacy, bringing them closer to clinical application.
References
- 1. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Analogs
A deep dive into the structure-activity relationship (SAR) of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine analogs reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to aid researchers in the field of drug discovery.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding site of various protein kinases. The introduction of a bromine atom at the 4-position of this core has proven to be a pivotal strategy in the development of highly potent inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide systematically explores the SAR of this specific class of compounds, offering a valuable resource for medicinal chemists and drug development professionals.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrazole and pyrimidine rings. The following tables summarize the in vitro potency of representative analogs against various kinase targets, highlighting key SAR trends.
Table 1: SAR of N1-Substituted this compound Analogs as Bcr-Abl Inhibitors
| Compound | N1-Substitution | Bcr-Abl T315I IC50 (µM) | Reference |
| 1a | Phenyl | >10 | [1] |
| 1b (2b in source) | 4-Bromophenyl | 0.85 | [1] |
| 1c (2j in source) | 3-Hydroxy-4-methoxyphenyl | 0.12 | [1] |
As demonstrated in Table 1, the substitution on the N1-phenyl ring is crucial for activity against the T315I mutant of Bcr-Abl. A bromine atom at the para position of the phenyl ring significantly enhances potency compared to an unsubstituted phenyl ring.[1] Further optimization with a 3-hydroxy-4-methoxyphenyl group led to a submicromolar inhibitor.[1]
Table 2: SAR of C4-Substituted 1H-pyrazolo[3,4-d]pyrimidine Analogs as BRK/PTK6 Inhibitors
| Compound | C4-Substitution | BRK/PTK6 IC50 (nM) | Reference |
| 2a (38 in source) | 3-Hydroxyphenoxy | 153 | [2] |
| 2b (51 in source) | 3-Hydroxy-4-fluorophenoxy | 3.37 | [2] |
| 2c | 4-Aminophenoxy | >2000 | [2] |
Table 2 illustrates the importance of the substituent at the C4-position for BRK/PTK6 inhibition. A meta-hydroxyl group on the phenoxy ring is essential for activity.[2] The introduction of a fluorine atom at the para position of the phenolic ring, as seen in compound 2b, dramatically improves the inhibitory potency by over 45-fold.[2] In contrast, replacing the hydroxyl group with an amino group leads to a significant loss of activity.
Table 3: SAR of N1 and C4-Disubstituted Analogs as Multi-Kinase Inhibitors
| Compound | N1-Substitution | C4-Substitution | Target Kinase | IC50 (µM) | Reference |
| 3a (1 in source) | H | 4-(3-methoxyphenyl)ureaphenylamino | FLT3 | >1 | [3] |
| 3b (33 in source) | H | 4-(4-chloro-3-(trifluoromethyl)phenyl)ureaphenoxy | FLT3 | 0.021 | [3] |
| 3b (33 in source) | H | 4-(4-chloro-3-(trifluoromethyl)phenyl)ureaphenoxy | VEGFR2 | 0.015 | [3] |
| 4a (12b in source) | H | 4-(4-morpholinoanilino) | EGFRWT | 0.016 | [4][5] |
| 4a (12b in source) | H | 4-(4-morpholinoanilino) | EGFRT790M | 0.236 | [4][5] |
Further modifications at both the N1 and C4 positions have led to the discovery of potent multi-kinase inhibitors. As shown in Table 3, the urea-based substituent at the C4-position is a key determinant of activity against FLT3 and VEGFR2.[3] Similarly, a substituted aniline at the C4-position yields potent inhibitors of both wild-type and mutant EGFR.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound analogs.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. The method of detection can vary, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing Biological and Experimental Frameworks
Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.
Figure 1: Simplified signaling pathways targeted by this compound analogs.
Figure 2: General experimental workflow for the development of kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active in vivo on the Bcr-Abl T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine as a Novel EGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy due to its critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] Its dysregulation is a hallmark of many cancers, making the development of novel EGFR inhibitors a key focus of oncological research.[4][5] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for developing such inhibitors.[6][7] This guide provides a comparative framework for the experimental validation of a novel compound, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine, as an EGFR inhibitor, referencing data from structurally related analogs and established drugs.
Comparative Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives
While specific data for this compound is not yet publicly available, numerous studies on analogous compounds demonstrate the potential of this chemical class. The following table summarizes the inhibitory activities of various pyrazolo[3,4-d]pyrimidine derivatives against EGFR and cancer cell lines, providing a benchmark for evaluating new candidates.
| Compound ID | Target | IC50 (µM) | Cell Line | GI50/IC50 (µM) | Reference |
| Compound 12b | EGFR (Wild-Type) | 0.016 | A549 (Lung Carcinoma) | 8.21 | [7][8][9][10] |
| EGFR (T790M Mutant) | 0.236 | HCT-116 (Colon Carcinoma) | 19.56 | [7][8][9][10] | |
| Compound 16 | EGFR (Wild-Type) | 0.034 | MDA-MB-468 (Breast Cancer) | 0.844 | [6] |
| Compound 15 | EGFR (Wild-Type) | 0.135 | MDA-MB-468 (Breast Cancer) | 0.267 | [6] |
| Compound 4 | EGFR (Wild-Type) | 0.054 | - | - | [6] |
| Compound 6b | EGFR-TK | 91% inhibition (at 10 µM) | MCF-7 (Breast Cancer) | - | [11] |
| Gefitinib (Reference) | EGFR (Wild-Type) | - | A431 (Epidermoid Carcinoma) | - | [12] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: Half-maximal growth inhibition concentration, a measure of the concentration of a drug that is required to inhibit the growth of cells by 50%.
Experimental Validation Workflow
The validation of a potential EGFR inhibitor like this compound involves a multi-step process, from initial biochemical assays to cellular and potentially in vivo studies.
Caption: Experimental workflow for the validation of a novel EGFR inhibitor.
The EGFR Signaling Pathway and Point of Inhibition
EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues.[5][13] This initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][5] Tyrosine kinase inhibitors (TKIs) like the pyrazolo[3,4-d]pyrimidine derivatives act by competing with ATP for the binding site in the EGFR kinase domain, thereby blocking the initial autophosphorylation and subsequent downstream signaling.[6][11]
Caption: EGFR signaling pathway and the point of TKI inhibition.
Detailed Experimental Protocols
EGFR Kinase Assay (IC50 Determination)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of EGFR.
-
Principle: A recombinant EGFR kinase phosphorylates a synthetic substrate. The amount of product formed (often measured via luminescence, fluorescence, or radioactivity) is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of this compound and a reference inhibitor (e.g., gefitinib) in a suitable solvent like DMSO. Prepare a reaction buffer containing recombinant EGFR enzyme, a suitable substrate (e.g., Poly(Glu, Tyr)), and ATP.[14]
-
Reaction Setup: In a 96- or 384-well plate, add the diluted compounds, the EGFR enzyme, and the substrate.[13][15]
-
Initiation and Incubation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).[14][16]
-
Detection: Stop the reaction and add a detection reagent. For luminescent assays (e.g., ADP-Glo™), this reagent converts the ADP product to a light signal.[13]
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percent inhibition against the compound concentration to determine the IC50 value using a suitable curve-fitting model.[14]
-
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of the compound on the metabolic activity and proliferation of cancer cells that overexpress EGFR (e.g., A431 cells).
-
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[17][18]
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells (e.g., A431) in a 96-well plate and allow them to attach overnight.[14][19]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include vehicle-only controls.[18]
-
MTT/MTS Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[20]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the GI50 or IC50 value.[14]
-
Western Blot Analysis for EGFR Phosphorylation
This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of EGFR and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of EGFR and downstream proteins like AKT and ERK.
-
Protocol Outline:
-
Cell Treatment and Lysis: Treat EGFR-overexpressing cells with the test compound for a short period (e.g., 1-2 hours), followed by stimulation with EGF to induce EGFR phosphorylation. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using an assay like the BCA assay to ensure equal loading.[4][21]
-
SDS-PAGE and Transfer: Separate the protein lysates (typically 20-30 µg per lane) on a polyacrylamide gel and then transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.[21]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[21]
-
-
Stripping and Reprobing: To normalize the data, strip the membrane of the first set of antibodies and re-probe it with antibodies for total EGFR and a loading control (e.g., β-Actin or GAPDH).[4][21]
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the p-EGFR/total EGFR ratio in treated cells compared to the control indicates successful inhibition.[4]
-
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
In Vitro Efficacy of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a variety of ATP-dependent enzymes, leading to the development of numerous derivatives with potent biological activities, particularly as anticancer agents. Among these, the 4-bromo substituted derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory effects against various cancer cell lines and specific protein kinases. This guide provides a comparative analysis of the in vitro performance of select 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the tables below, highlight the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a direct comparison of their efficacy.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 2b | Bcr-Abl T315I expressing cells | Cell-based Assay | < 1 | [1] |
| Compound 2j | Bcr-Abl T315I expressing cells | Cell-based Assay | Submicromolar | [1] |
| Compound 1a | A549 (Lung Carcinoma) | MTT Assay | 2.24 | [2] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 42.3 | [2] | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | - | [2] | |
| PC-3 (Prostate Cancer) | MTT Assay | - | [2] | |
| Compound 1d | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 1.74 | [2] |
| Compound VIIa | 57 different cell lines | Not Specified | 0.326 - 4.31 | [3] |
| Compound 10e | MCF7 (Breast Cancer) | Not Specified | 11 | [4] |
| Compound 10d | MCF7 (Breast Cancer) | Not Specified | 12 | [4] |
Note: A lower IC50/GI50 value indicates higher potency.
Inhibition of Protein Kinases
A primary mechanism of action for many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5] The 4-bromo substitution has been shown to be important for the interaction with certain kinase mutants, such as the T315I mutant of Bcr-Abl.[1]
Table 2: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 2b | Bcr-Abl T315I | Cell-free Assay | - | [1] |
| Compound 2j | Bcr-Abl T315I | Cell-free Assay | - | [1] |
| Compound 10 | c-Src | Kinase Assay | 60.4 | [6] |
| Btk | Kinase Assay | 90.5 | [6] | |
| Lck | Kinase Assay | 110 | [6] | |
| Compound 38 | BRK/PTK6 | ADP-Glo Assay | 0.153 | [7] |
| Compound 16 | EGFR | ADP-Glo Assay | 0.034 | [8] |
| Compound 4 | EGFR | ADP-Glo Assay | 0.054 | [8] |
| Compound 15 | EGFR | ADP-Glo Assay | 0.135 | [8] |
| Compound 12b | EGFRWT | Kinase Assay | 0.016 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro assays cited in this guide.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase.[8]
-
Kinase Reaction: The kinase reaction is initiated by incubating the kinase, substrate, ATP, and the test compound in a reaction buffer in a 96-well plate at 30°C for a defined period (e.g., 30 minutes).[8]
-
Termination and ADP Depletion: The kinase reaction is terminated by adding the ADP-Glo™ Reagent, which also depletes the remaining unconsumed ATP. This step is typically performed for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: The Kinase Detection Reagent is added to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. This incubation is typically for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The kinase activity is determined from the luminescent signal, and the IC50 value of the inhibitor is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were created using the DOT language.
Caption: EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Workflow of the MTT cell proliferation assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines: Conventional Heating vs. Microwave Irradiation
The synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, often leading to dramatic reductions in reaction times and improvements in yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis has consistently demonstrated significant advantages over conventional heating methods in the synthesis of pyrazolo[3,4-d]pyrimidines. The primary benefits include a substantial decrease in reaction time and an increase in product yield. These improvements are attributed to the efficient and uniform heating provided by microwave irradiation, which can accelerate reaction rates and minimize the formation of side products.
A comparative study on the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones clearly illustrates these advantages. The data, summarized in the table below, shows that microwave irradiation reduces the reaction time from hours to minutes while simultaneously improving the percentage yield.
| Compound | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |
| 2a | 8 | 72 | 10 | 85 |
| 2b | 9 | 70 | 12 | 82 |
| 2c | 8 | 68 | 10 | 80 |
| 2d | 10 | 75 | 15 | 88 |
| 2e | 7 | 65 | 10 | 78 |
| 2f | 9 | 78 | 12 | 90 |
| 2g | 8 | 76 | 10 | 89 |
| 2h | 10 | 70 | 15 | 84 |
| 2i | 7 | 69 | 10 | 81 |
| 2j | 9 | 74 | 12 | 86 |
Data sourced from a comparative study on the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives.[1]
Experimental Protocols
To provide a practical understanding of the differences between the two methods, detailed experimental protocols for the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative are presented below.
Conventional Synthesis Protocol:
A mixture of 3-methyl-2-pyrazolin-5-one (0.01 mol), an appropriate aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol) is refluxed in a suitable solvent such as ethanol or acetic acid for 6-10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the desired pyrazolo[3,4-d]pyrimidine derivative.
Microwave-Assisted Synthesis Protocol:
In a typical procedure, equimolar amounts of 3-methyl-2-pyrazolin-5-one (0.01 mol), an aromatic aldehyde (0.01 mol), and urea or thiourea (0.01 mol) are mixed in a vessel suitable for microwave synthesis.[2] A minimal amount of a high-boiling point solvent like acetonitrile (5 mL) can be used, or the reaction can be performed under solvent-free conditions.[2][3] The reaction mixture is then subjected to microwave irradiation at a specified power and temperature for a period of 10-15 minutes.[4][5][6] After cooling, the solid product is collected by filtration, washed, and recrystallized to yield the pure pyrazolo[3,4-d]pyrimidine.
Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for conventional and microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines.
Caption: Comparative workflow of conventional vs. microwave synthesis.
Conclusion
The comparison between conventional and microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines unequivocally highlights the superiority of the microwave-based approach in terms of efficiency and yield. The significant reduction in reaction time not only accelerates the research and development process but also contributes to energy savings, aligning with the principles of green chemistry.[3][7] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased productivity and reduced operational costs make it a compelling choice for modern synthetic chemistry laboratories. Researchers and drug development professionals are encouraged to consider the adoption of microwave-assisted techniques to streamline the synthesis of these valuable heterocyclic compounds.
References
- 1. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Comparative Docking Performance of Pyrazolo[3,4-d]pyrimidine Inhibitors
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Inhibitors: In Silico Docking Studies
The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its structural similarity to the adenine ring of ATP.[1][2] This characteristic allows molecules based on this scaffold to act as competitive inhibitors in the ATP-binding sites of various protein kinases, which are crucial regulators of cellular processes.[1][2] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, particularly in oncology.[3][4] Molecular docking studies are a cornerstone of this research, providing valuable insights into the binding modes and affinities of these inhibitors with their target kinases.[5][6][7] This guide offers a comparative analysis of pyrazolo[3,4-d]pyrimidine inhibitors based on data from various molecular docking studies, detailing their interactions with key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The following table summarizes the quantitative data from several comparative docking studies. It includes docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) to provide a multifaceted view of inhibitor potency and binding efficiency.
| Target Protein | Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| CDK2 | Compound 14 | - | - | 0.057 | Leu83 | [5] |
| CDK2 | Compound 13 | - | - | 0.081 | Leu83 | [5] |
| CDK2 | Compound 15 | - | - | 0.119 | Leu83 | [5] |
| CDK2 | Roscovitine (Reference) | - | - | - | Leu83 | [5] |
| EGFR | Compound (Z1) | -7.31 | - | - | Arg38, Arg104, Glu46 | [8] |
| EGFR | Compound (Z2) | -8.01 | - | - | Arg38, Gln10, Glu46 | [8] |
| VEGFR-2 | Compound (Z1) | -7.01 | - | - | Asp13, Glu15, Lys17 | [8] |
| VEGFR-2 | Compound (Z2) | -7.94 | - | - | Asp13, Glu15, Lys17 | [8] |
| EGFR | Compound 16 | - | - | - | Met793 | [9] |
| Src Kinase | Compound 23 | - | - | - | Key residues in ATP binding site | [6] |
| TRAP1 Kinase | Compound 42 | -11.265 | - | - | ASP 594, CYS 532, PHE 583, SER 536 | [10] |
| TRAP1 Kinase | Compound 46 | -10.532 | - | - | ASP 594, CYS 532, PHE 583, SER 536 | [10] |
Experimental Protocols: Molecular Docking
The following is a generalized protocol for the molecular docking of pyrazolo[3,4-d]pyrimidine inhibitors, synthesized from methodologies reported in multiple studies.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target kinases (e.g., CDK2, EGFR, VEGFR-2) are obtained from the Protein Data Bank (PDB).[6][8]
-
Protein Preparation: The protein structures are prepared for docking by removing all water molecules, co-crystallized ligands, and cofactors.[8] This step is crucial for ensuring that the binding site is accessible to the new ligands.
-
Ligand Preparation: The 2D structures of the pyrazolo[3,4-d]pyrimidine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligands is performed using appropriate force fields to obtain stable conformations.
2. Molecular Docking Simulation:
-
Software: Docking studies are typically performed using software such as Discovery Studio (C-Docker protocol) or MOE (Molecular Operating Environment).[5][8]
-
Binding Site Definition: The active site for docking is defined based on the co-crystallized ligand in the original PDB file or through literature precedents identifying key catalytic residues.
-
Docking Algorithm: The chosen docking algorithm is used to place the prepared ligands into the defined binding site of the protein. The algorithm samples a wide range of conformations and orientations of the ligand within the binding pocket.
-
Scoring and Ranking: The resulting poses are scored and ranked based on functions that estimate the binding affinity (e.g., docking score, binding energy).[11] The pose with the most favorable score is typically selected for further analysis.
3. Validation and Analysis:
-
Docking Validation: The reliability of the docking protocol is often validated by re-docking the native co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the re-docked pose and the original crystal structure pose indicates a reliable docking setup.[5][6]
-
Interaction Analysis: The best-docked poses of the pyrazolo[3,4-d]pyrimidine inhibitors are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the target protein.[5][9]
Visualizations: Workflow and Signaling Pathway
The following diagrams illustrate the typical workflow for a comparative docking study and a key signaling pathway targeted by pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: Experimental workflow for comparative molecular docking studies.
Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[3,4-d]pyrimidines.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ju.edu.sa [ju.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in this pursuit, offering a versatile backbone for the design of potent and selective inhibitors targeting a range of kinases implicated in cancer and other diseases. This guide provides an objective comparison of recently developed pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the assessment of their selectivity.
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1] This inherent characteristic, combined with the scaffold's amenability to chemical modification, has led to the development of numerous inhibitors with varying degrees of potency and selectivity against key kinase targets. This guide focuses on a selection of novel inhibitors targeting Breast Tumor Kinase (BRK/PTK6), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative Selectivity of Novel Pyrazolo[3,4-d]pyrimidine Inhibitors
The following table summarizes the inhibitory activity and selectivity of three recently developed pyrazolo[3,4-d]pyrimidine derivatives against their primary targets and, where available, a broader panel of kinases. This data facilitates a direct comparison of their potency and specificity.
| Compound ID | Primary Target | IC50 (Primary Target) | Selectivity Data | Reference |
| Compound 51 | BRK/PTK6 | 3.37 nM | S(35) = 0.012 at 30 nM (KINOMEscan® panel of 468 kinases) | [2] |
| Compound 15 | CDK2/Cyclin A2 | 0.061 µM | More potent than Sorafenib (IC50 = 0.184 µM) | [3][4] |
| Compound II-1 | VEGFR-2 | 5.90 µM (on HepG2 cells) | More potent than Sorafenib (IC50 = 9.05 µM on HepG2 cells) | [5] |
Experimental Protocols
The assessment of kinase inhibitor selectivity is reliant on robust and reproducible experimental methods. Below are detailed protocols for two widely used assays in kinase inhibitor profiling.
KINOMEscan® Selectivity Profiling
The KINOMEscan® platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Detection is achieved through quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[6]
Protocol Outline:
-
Kinase Preparation: A panel of kinases, each tagged with a unique DNA identifier, is prepared.
-
Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for Kd determination).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag as a template.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Selectivity can be represented by various metrics, such as the S-score, which quantifies the number of kinases inhibited above a certain threshold at a specific concentration.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a widely used method for determining the IC50 values of kinase inhibitors.[7][8]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated in the kinase reaction is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[9][10]
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and various concentrations of the test inhibitor are incubated in a multiwell plate to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to each well. This reagent contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction (luciferase and luciferin). The plate is incubated for 30-60 minutes at room temperature.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the test compound. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by plotting the luminescence against the inhibitor concentration.
Visualizing the Landscape: Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of the targeted kinases, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Src and Receptor Tyrosine Kinase signaling pathways.
Caption: Role of CDK2 in G1/S phase cell cycle progression.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Unveiling the Potential of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine Derivatives in Oncology: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapies, a promising class of compounds, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives, has emerged as a significant area of interest for researchers and drug development professionals. This guide provides a comprehensive comparison of the in vitro anticancer activity of these novel derivatives against established standard-of-care drugs across various cancer cell lines. The data presented herein, summarized from recent studies, highlights their potential to rival and, in some cases, surpass the efficacy of conventional treatments.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of novel this compound derivatives have been evaluated against a panel of human cancer cell lines and compared with standard anticancer drugs. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined through various cell viability assays.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) of Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative 1a | A549 (Lung Carcinoma) | 2.24 | Doxorubicin | 9.20 |
| Pyrazolo[3,4-d]pyrimidine Derivative 1d | MCF-7 (Breast Adenocarcinoma) | 1.74 | Doxorubicin | 42.3 (for parent 1a) |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | A549 (Lung Carcinoma) | 8.21 | - | - |
| Pyrazolo[3,4-d]pyrimidine Derivative 12b | HCT-116 (Colon Carcinoma) | 19.56 | - | - |
| Pyrazolo[3,4-d]pyrimidine Derivative 15 | Various (NCI-60 Panel) | GI50: 1.18 - 8.44 | - | - |
| Pyrazolo[3,4-d]pyrimidine Derivative 16 | Various (NCI-60 Panel) | GI50: 0.018 - 9.98 | - | - |
| Pyrazolo[3,4-d]pyrimidine Thioglycoside 14 | MCF-7 (Breast Adenocarcinoma) | 0.045 | Sorafenib | 0.144 |
| Pyrazolo[3,4-d]pyrimidine Thioglycoside 14 | HCT-116 (Colon Carcinoma) | 0.006 | Sorafenib | 0.176 |
| Pyrazolo[3,4-d]pyrimidine Thioglycoside 15 | MCF-7 (Breast Adenocarcinoma) | 0.046 | Sorafenib | 0.144 |
| Pyrazolo[3,4-d]pyrimidine Thioglycoside 15 | HCT-116 (Colon Carcinoma) | 0.007 | Sorafenib | 0.176 |
Note: The data is compiled from multiple independent studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Deciphering the Mechanism: Targeting Key Signaling Pathways
Several this compound derivatives have been shown to exert their anticancer effects by inhibiting key regulators of cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2][3]
Below is a diagram illustrating the EGFR signaling pathway, a critical target in cancer therapy.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these anticancer derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard anticancer drugs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[4] The plate is then incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[4][7] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[8][9] The cells are then washed twice with cold PBS.[8]
-
Staining: The washed cells (approximately 1 x 10^5 to 1 x 10^6 cells) are resuspended in 1X Annexin V binding buffer.[10] Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[10][11]
-
Flow Cytometry Analysis: Following incubation, 400 µL of 1X binding buffer is added, and the cells are analyzed by a flow cytometer within one hour.[8][10] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation and Treatment: Cells are cultured and treated with the test compounds.
-
Fixation: The cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.[12]
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI), a DNA-intercalating agent. This solution also contains RNase to prevent the staining of RNA.
-
Incubation: The cells are incubated with the PI staining solution for at least 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of novel anticancer compounds.
Caption: A standard workflow for the in vitro evaluation of anticancer compounds.
Conclusion
The preliminary data on this compound derivatives are highly encouraging. Their ability to inhibit cancer cell growth at low micromolar and even nanomolar concentrations, in some cases exceeding the potency of standard drugs, underscores their therapeutic potential. The elucidation of their mechanisms of action, including the targeting of critical signaling pathways like EGFR, provides a strong rationale for their continued development. Further in-depth preclinical and clinical studies are warranted to fully assess the safety and efficacy of these promising anticancer agents.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. protocols.io [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that requires careful handling and disposal in accordance with hazardous waste regulations. Improper disposal can lead to environmental contamination and potential health risks.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for hazardous chemical waste and information from safety data sheets of structurally similar compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous and incompatible waste.
2. Waste Collection and Containment:
-
Use a Designated Waste Container: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container.
-
Solid Waste: For solid powder, carefully transfer the material into the waste container to minimize dust generation.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of in the designated hazardous waste container.
-
Securely Seal the Container: Once waste is added, ensure the container is tightly sealed to prevent leaks or spills.
3. Labeling the Waste Container:
-
Clearly Label: The waste container must be labeled with the words "Hazardous Waste."
-
Identify Contents: The label must clearly identify the contents, including the full chemical name: "this compound."
-
Indicate Hazards: Based on data for similar compounds, note the relevant hazards (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").
4. Storage of Chemical Waste:
-
Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.
-
Ensure Proper Storage Conditions: The storage area should be cool, dry, and well-ventilated.[1] Keep the container away from incompatible materials. Store locked up.[2]
5. Arranging for Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: The final disposal must be conducted by a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
Hazard Classification Summary
The following table summarizes the GHS hazard classifications for a structurally related compound, which should be considered as potential hazards for this compound in the absence of a specific Safety Data Sheet (SDS).
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Harmful if swallowed | P301 + P312 + P330 |
| Skin Irritation | Causes skin irritation | P302 + P352, P332 + P313 |
| Eye Irritation | Causes serious eye irritation | P305 + P351 + P338, P337 + P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation | P261, P304 + P340 + P312 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and data from similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste management.
References
Essential Safety and Operational Guidance for Handling 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the analysis of related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, skin irritation, and serious eye irritation.
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following PPE is mandatory when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in addition to goggles when there is a splash hazard. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned to protect against skin exposure. |
| Respiratory | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator is required. |
| Feet | Closed-Toe Shoes | Wear substantial closed-toe shoes to protect against spills. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible.
-
Handling Practices: Avoid direct contact with the skin and eyes. Do not breathe dust. Avoid formation of dust and aerosols. Use non-sparking tools.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
-
Waste Classification: This compound is a halogenated organic material. All waste containing this chemical should be considered hazardous.
-
Disposal Procedure: Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains. Contaminated packaging should be treated as the chemical itself. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from reception to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
